Itameline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
121750-57-0 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |
InChI Key |
CTVQNEVLCGSTKL-CXUHLZMHSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Other CAS No. |
145071-44-9 |
Synonyms |
1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime RU 47213 |
Origin of Product |
United States |
Foundational & Exploratory
Itameline: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itameline (formerly known as RU-47213) is a cholinomimetic agent investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. This document provides a comprehensive overview of the known mechanism of action of this compound, focusing on its role as a prodrug and its interaction with the cholinergic system. It details the downstream signaling pathways associated with its active metabolite's target receptors, summarizes preclinical behavioral data, and provides illustrative experimental protocols.
Introduction
This compound is a tetrahydropyridine-oxime derivative that acts as a prodrug, undergoing in vivo biotransformation to its active metabolite, RU-35963.[1] RU-35963 is a non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1] The primary therapeutic rationale for the development of this compound was to enhance cholinergic neurotransmission in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The development of this compound reached Phase II clinical trials but was subsequently discontinued.
Pharmacodynamics: Mechanism of Action
The pharmacological activity of this compound is attributable to its active metabolite, RU-35963. This compound is a direct agonist at muscarinic acetylcholine receptors. While it is known to be non-selective, its cognitive-enhancing effects are likely mediated primarily through the activation of the M1 muscarinic acetylcholine receptor subtype, which is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[2][3]
M1 Muscarinic Receptor Signaling Pathways
Activation of the M1 muscarinic receptor by an agonist like RU-35963 initiates a cascade of intracellular signaling events. The M1 receptor is predominantly coupled to the Gq/11 family of G proteins.[4]
Canonical Gq/11-Mediated Pathway:
-
Receptor Activation: Binding of the agonist to the M1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ along with DAG leads to the activation of protein kinase C (PKC).
-
Neuronal Excitation: PKC phosphorylates various downstream protein targets, including ion channels, which ultimately results in increased neuronal excitability.
Non-Canonical Signaling:
Emerging evidence suggests that M1 receptor activation can also engage other signaling pathways, including the activation of phospholipase A2 and the modulation of certain potassium channels, contributing to the overall cellular response.
Signaling Pathway Diagram: M1 Muscarinic Receptor Activation
Caption: M1 muscarinic receptor signaling cascade initiated by the active metabolite of this compound.
Preclinical Efficacy
The primary preclinical evidence for the efficacy of this compound comes from animal models of cognitive impairment, most notably the scopolamine-induced amnesia model. Scopolamine is a non-selective muscarinic receptor antagonist that induces transient memory deficits in rodents and humans, mimicking some of the cholinergic deficits observed in Alzheimer's disease.
Reversal of Scopolamine-Induced Memory Deficits
Studies in rats have demonstrated that this compound can dose-dependently reverse the memory impairments induced by scopolamine in various behavioral tasks, including the radial arm maze and passive avoidance tests.
Table 1: Summary of Preclinical Behavioral Data
| Animal Model | Behavioral Task | Effect of this compound | Scopolamine Dose | This compound Dose Range |
| Rat | Radial Arm Maze | Reversal of working and reference memory errors | 0.25 - 1.0 mg/kg | Not specified in available literature |
| Rat | Passive Avoidance | Increased step-through latency (improved memory) | 0.4 mg/kg | Not specified in available literature |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of cholinomimetic agents like this compound.
Scopolamine-Induced Amnesia in the Radial Arm Maze
This protocol is designed to assess the effects of a test compound on spatial working and reference memory in rats with a cholinergic deficit.
4.1.1. Animals and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age/Weight: 2-3 months old, weighing 250-300g at the start of the experiment.
-
Housing: Individually housed in a temperature-controlled vivarium with a 12-hour light/dark cycle. Food is restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum.
4.1.2. Apparatus
-
An eight-arm radial maze elevated from the floor. Each arm is of equal length and has a food well at the distal end. The maze is placed in a room with various extra-maze cues.
4.1.3. Procedure
-
Habituation: Rats are habituated to the maze for several days. They are placed in the center of the maze and allowed to explore and consume food rewards placed throughout the arms.
-
Training: A working/reference memory task is used. Four of the eight arms are consistently baited with a food reward (e.g., a sugar pellet), while the other four are never baited. The set of baited arms remains the same for each rat throughout the experiment. A trial begins by placing the rat in the center of the maze. The trial ends when all four baited arms have been visited or after a set time (e.g., 10 minutes).
-
Drug Administration: Once a stable baseline performance is achieved, drug trials begin.
-
Scopolamine (0.25-1.0 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the trial to induce amnesia.
-
This compound or vehicle is administered (e.g., orally or i.p.) at a specified time (e.g., 60 minutes) before the trial.
-
-
Data Collection: The number of working memory errors (re-entry into a previously visited baited arm within the same trial) and reference memory errors (entry into an unbaited arm) are recorded.
Experimental Workflow: Scopolamine Reversal in Radial Arm Maze
Caption: Workflow for assessing the efficacy of this compound in a scopolamine-induced amnesia model.
Conclusion
This compound functions as a prodrug for the non-selective muscarinic acetylcholine receptor agonist, RU-35963. Its mechanism of action is centered on the activation of muscarinic receptors, particularly the M1 subtype, which initiates Gq/11-mediated signaling cascades leading to increased neuronal excitability. Preclinical studies have demonstrated its potential to reverse cholinergic-deficit-induced memory impairments in animal models. While the clinical development of this compound was halted, the study of its mechanism provides valuable insights into the potential of cholinomimetic agents for the treatment of cognitive disorders. Further research would be necessary to fully elucidate the specific binding kinetics and dose-response relationships of this compound and its active metabolite.
References
Itameline: A Technical Whitepaper on a Non-Selective Muscarinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itameline (RU-47213) is a prodrug that is metabolically converted to its active form, RU-35963, a non-selective muscarinic acetylcholine receptor agonist. Developed by Hoechst Marion Roussel, it was investigated for the treatment of Alzheimer's disease and other cognitive disorders, reaching Phase II clinical trials before its development was discontinued. This document provides a comprehensive technical overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used in its evaluation. Due to the limited availability of public data, this guide synthesizes the accessible information to present a coherent profile of the compound.
Introduction
The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients. Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors with five subtypes (M1-M5), play a crucial role in learning and memory. This compound was developed as a therapeutic agent to stimulate these receptors, thereby aiming to alleviate the cognitive symptoms of Alzheimer's disease. As a prodrug, this compound was designed for improved oral bioavailability and a longer duration of action compared to its active metabolite, RU-35963, which is an arecoline derivative.
Pharmacological Profile
In Vivo Efficacy
Preclinical studies in animal models demonstrated the potential of this compound as a cognitive enhancer. In a key study, this compound was shown to reverse scopolamine-induced memory deficits in rats. Scopolamine is a muscarinic antagonist that induces transient memory impairment, providing a well-established model for assessing the efficacy of cholinomimetic agents.
Mechanism of Action & Signaling Pathways
Upon administration, this compound is metabolized to RU-35963. This active metabolite then binds to and activates muscarinic acetylcholine receptors. The non-selective nature of RU-35963 implies that it likely engages the signaling pathways associated with multiple muscarinic receptor subtypes.
-
M1, M3, and M5 Receptors: These receptors typically couple through Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
The broad activation of these pathways in various brain regions was hypothesized to underlie the pro-cognitive effects of this compound.
Experimental Methodologies
The following sections describe the general experimental protocols that would have been employed to characterize a novel muscarinic agonist like this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Protocol Outline:
-
Tissue/Cell Preparation: Membranes are prepared from cells expressing a specific muscarinic receptor subtype or from brain regions rich in these receptors.
-
Incubation: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound's active metabolite, RU-35963).
-
Separation: The receptor-bound and unbound radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the ability of a compound to activate the receptor and elicit a cellular response.
Example Protocol: Calcium Mobilization Assay (for M1, M3, M5 receptors)
-
Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The test compound (RU-35963) is added at various concentrations.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometer.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Conclusion
This compound represents an effort to develop a muscarinic agonist for the treatment of cognitive deficits in Alzheimer's disease. As a prodrug of the non-selective agonist RU-35963, it showed promise in preclinical models. However, its development was halted after Phase II clinical trials, a fate shared by many non-selective muscarinic agonists, often due to a challenging side-effect profile resulting from the widespread activation of various muscarinic receptor subtypes. The pursuit of more subtype-selective muscarinic agonists continues to be an active area of research in the quest for effective treatments for cognitive disorders. The study of compounds like this compound provides valuable insights into the complexities of cholinergic pharmacology and the challenges of drug development for central nervous system disorders.
An In-Depth Technical Guide to the Muscarinic Prodrug Itameline and its Active Metabolite RU-35963
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itameline (RU-47213) is a prodrug developed for the treatment of Alzheimer's disease, designed to deliver its active metabolite, RU-35963, a potent muscarinic acetylcholine receptor agonist. As a derivative of arecoline, RU-35963 was engineered to improve upon the potency, central selectivity, and duration of action of its parent compound. This compound reached Phase II clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of this compound and RU-35963, including their mechanism of action, the associated signaling pathways, and relevant (though limited) preclinical data. Due to the discontinuation of its development, detailed quantitative pharmacological and pharmacokinetic data for this compound and RU-35963 are not widely available in the public domain. This guide, therefore, also includes representative experimental protocols and data for analogous M1 muscarinic agonists to provide a technical context for researchers in the field.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles. A key pathological feature is the degeneration of basal forebrain cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). Consequently, strategies to augment cholinergic signaling have been a cornerstone of Alzheimer's therapy.
This compound (RU-47213) emerged as a therapeutic candidate from this strategy. It is a prodrug that, after administration, is metabolized to its active form, RU-35963. RU-35963 is an agonist of muscarinic acetylcholine receptors, with a notable effect on the M1 receptor subtype, which is highly expressed in the brain regions critical for memory and learning.[1] Developed by Hoechst Marion Roussel, this compound was designed to offer superior potency and a longer duration of action compared to earlier cholinomimetic agents.[1] Despite showing promise in preclinical models by reversing scopolamine-induced memory deficits, its clinical development was halted after Phase II trials.[1]
Mechanism of Action and Signaling Pathway
The active metabolite of this compound, RU-35963, exerts its therapeutic effects by acting as a non-selective agonist at muscarinic acetylcholine receptors, with a significant impact on the M1 receptor.[1]
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The activation of this pathway by an agonist like RU-35963 initiates a cascade of intracellular events:
-
G-Protein Activation: Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq).
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response.
-
This signaling cascade ultimately results in neuronal excitation and has been linked to enhanced cognitive processes.
Quantitative Data
Detailed public data on the binding affinities and functional potencies of this compound and RU-35963 are scarce. The tables below are presented as templates, populated with representative data for other M1 muscarinic agonists from the same era to provide a comparative context.
Pharmacological Profile (Representative Data)
The binding affinity (Ki) of a compound for a receptor is a measure of how tightly it binds, while the EC50 or IC50 values indicate the concentration of the compound required to elicit a half-maximal response or inhibition, respectively.
Table 1: Representative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| Arecoline (Parent) | ~100 | ~500 | ~300 | ~400 | ~200 |
| Xanomeline | ~5 | ~20 | ~10 | ~3 | ~15 |
| Cevimeline | ~10 | ~100 | ~50 | ~80 | ~60 |
Table 2: Representative Functional Potency at M1 Receptor (EC50, nM)
| Compound | Assay Type | EC50 (nM) |
|---|---|---|
| Arecoline (Parent) | Phosphoinositide Turnover | ~1000 |
| Xanomeline | Calcium Mobilization | ~30 |
| Cevimeline | Phosphoinositide Turnover | ~50 |
Pharmacokinetic Profile (Representative Data)
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, t½ is the elimination half-life, and F (%) is the oral bioavailability.
Table 3: Representative Oral Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | F (%) |
|---|---|---|---|---|---|
| Representative M1 Agonist A | 10 | 250 | 0.5 | 2.1 | 45 |
| Representative M1 Agonist B | 5 | 150 | 1.0 | 4.5 | 60 |
Experimental Protocols
Detailed experimental protocols for this compound and RU-35963 are not publicly available. The following sections describe standard methodologies used for the characterization of muscarinic agonists.
Synthesis of this compound (RU-47213) and RU-35963
A specific, detailed synthesis protocol for this compound and its active metabolite RU-35963 is not available in the public domain. However, the synthesis of arecoline analogs typically involves multi-step organic chemistry procedures. The general approach for synthesizing a prodrug like this compound would likely involve:
-
Synthesis of the active core (RU-35963): This would involve the chemical modification of a starting material like arecoline or the total synthesis from simpler precursors to create the desired tetrahydropyridine derivative.
-
Prodrug Moiety Attachment: The synthesized RU-35963 would then be reacted with a suitable reagent to attach the prodrug moiety (in the case of this compound, a (4-chlorophenyl)oxycarbonyl group) to the nitrogen of the tetrahydropyridine ring. This is often done to improve oral bioavailability and pharmacokinetic properties.
In Vitro Pharmacological Assays
Objective: To determine the binding affinity (Ki) of RU-35963 for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (RU-35963).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional potency (EC50) of RU-35963 at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture and Labeling: Cells expressing the M1 receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with varying concentrations of the agonist (RU-35963) in the presence of LiCl (which inhibits inositol monophosphatase).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is quantified by ion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value.
In Vivo Efficacy Model: Scopolamine-Induced Amnesia in Rats
Objective: To evaluate the ability of this compound to reverse cognitive deficits.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration:
-
The test group receives this compound orally at various doses.
-
The control group receives a vehicle.
-
-
Amnesia Induction: Approximately 30-60 minutes after this compound/vehicle administration, all animals except for a naive control group are administered scopolamine (a muscarinic antagonist) intraperitoneally to induce a memory deficit.
-
Behavioral Testing: About 30 minutes after scopolamine administration, the animals are subjected to a memory task, such as the Morris water maze or passive avoidance test.
-
Morris Water Maze: The time taken for the rat to find a hidden platform in a pool of water is measured.
-
Passive Avoidance: The latency of the rat to enter a dark chamber where it previously received a mild foot shock is recorded.
-
-
Data Analysis: The performance of the this compound-treated group is compared to the scopolamine-only group and the naive control group. A significant improvement in performance in the this compound group indicates anti-amnesic effects.
Conclusion
This compound and its active metabolite RU-35963 represent a historically significant effort in the development of muscarinic agonists for the treatment of Alzheimer's disease. The rationale for their development was soundly based on the cholinergic hypothesis of the disease. While the discontinuation of this compound's clinical development means that a complete public dataset is unavailable, the principles behind its design and the methodologies for its evaluation remain highly relevant for current research in neuropharmacology. The information and representative protocols provided in this guide are intended to serve as a valuable technical resource for scientists and researchers working on the next generation of therapies for neurodegenerative diseases. Further investigation into the reasons for its discontinuation could also provide valuable lessons for future drug development programs targeting the muscarinic system.
References
No Publicly Available Data for Developmental Code RU-47213
Following a comprehensive search for the developmental code RU-47213, no publicly available scientific literature, clinical trial data, or other technical information could be identified. As a result, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.
The search for "RU-47213" across multiple scientific and medical databases did not yield any specific drug, compound, or therapeutic agent associated with this identifier. It is possible that:
-
RU-47213 is an internal, proprietary code used by a pharmaceutical or research organization that has not been disclosed in public forums or publications.
-
The developmental code may be inaccurate or contain a typographical error .
-
The project associated with RU-47213 may have been discontinued at a very early stage of development, prior to any public disclosure.
-
The identifier could be fictional .
Without any primary data, it is not feasible to fulfill the request for a technical guide that includes data tables, experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have a correct and publicly disclosed identifier, such as a formal chemical name, a registered clinical trial number (e.g., NCT number), or a patent number.
Should a valid and publicly documented identifier for the compound of interest be available, a new search can be initiated to provide the requested in-depth technical guide.
An In-depth Technical Guide to Itameline: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline, also known by its developmental code name RU-47213, is a cholinomimetic agent that was investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1] Classified as a non-selective muscarinic acetylcholine receptor agonist, it has been noted for its nootropic, or cognitive-enhancing, properties.[1] Although it reached Phase 2 clinical trials, its development was discontinued, and it was never marketed.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies related to this compound.
Chemical Structure and Identification
This compound is a tetrahydropyridine derivative.[1] Its chemical identity is well-defined by various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | (4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate[2] |
| CAS Number | 145071-44-9 |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| SMILES | CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
| InChI | InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |
| InChI Key | CTVQNEVLCGSTKL-CXUHLZMHSA-N |
| Synonyms | RU 47213, 1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below.
| Property | Value/Description |
| Molecular Weight | 294.73 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |
| Purity | Typically >98% (HPLC) |
Pharmacology
Mechanism of Action
This compound functions as a prodrug that demonstrates oral and long-lasting cholinergic activity. In vivo, it is metabolized to its active form, RU-35963, which is an arecoline derivative. RU-35963 is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), including the M₁ subtype. By activating these receptors in the central nervous system, this compound enhances cholinergic transmission, which is crucial for cognitive processes like memory and learning. This mechanism of action is what underlies its potential to ameliorate memory deficits caused by impaired cholinergic function.
Caption: this compound's mechanism of action.
Pharmacological Effects
Studies in animal models have demonstrated this compound's efficacy in reversing memory deficits induced by scopolamine, a muscarinic receptor antagonist. This antiamnesic effect highlights its potential as a cognitive enhancer. It has been described as being superior to arecoline in terms of its potency, central selectivity, and duration of action.
Experimental Protocols
Synthesis of this compound
A general synthetic route for this compound involves a multi-step process. While specific industrial-scale protocols are proprietary, a common laboratory synthesis starts with the preparation of pyridine-3-carboxaldehyde O-methyloxime. This intermediate then undergoes further chemical reactions to yield this compound. The process typically requires the use of organic solvents and catalysts to facilitate the necessary chemical transformations.
Caption: Generalized synthesis of this compound.
In Vivo Evaluation of Antiamnesic Effects
The capacity of this compound to reduce memory deficits has been evaluated in rats using tasks such as a radial maze and a T-maze. A typical experimental workflow is outlined below:
-
Animal Model : Rats are used as the subjects.
-
Induction of Amnesia : Memory impairment is induced by administering scopolamine (e.g., 0.1 mg/kg, s.c.) approximately 15 minutes before testing.
-
Drug Administration : this compound (at various doses, e.g., 0.2, 0.5, 1, and 2 mg/kg) or a reference compound like tacrine is administered prior to the scopolamine injection.
-
Behavioral Testing : The rats' performance in working memory tasks is evaluated. This is quantified by metrics such as the number of errors or the number of correct responses.
-
Data Analysis : The performance of the this compound-treated group is compared to that of the scopolamine-only group and a control group to determine the statistical significance of any observed reduction in memory deficits.
Caption: Workflow for antiamnesic effect evaluation.
Pharmacokinetics and Metabolism
This compound is designed for oral administration and has a long duration of action. As a prodrug, it undergoes in vivo cleavage to form its active metabolite, RU 35963. The primary metabolic pathways for compounds like this compound can include oxidation, reduction, and substitution reactions. Oxidation can lead to the formation of various metabolites, while reduction can convert it into different reduced forms.
Conclusion
This compound is a well-characterized muscarinic acetylcholine receptor agonist that acts as a prodrug. Its chemical structure and properties have been established, and its mechanism of action via its active metabolite, RU-35963, is understood to enhance cholinergic neurotransmission. While its clinical development was halted, the data gathered on this compound provide valuable insights for researchers in the fields of neuropharmacology and medicinal chemistry, particularly in the ongoing search for effective treatments for cognitive disorders.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Itameline for Research
This document provides a comprehensive technical overview of the synthesis and purification of this compound (also known as RU-47213), a non-selective muscarinic acetylcholine receptor agonist. This compound has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1] This guide is intended to provide researchers with detailed methodologies for the laboratory-scale preparation of this compound for investigational purposes.
This compound acts as a prodrug to the active metabolite RU-35963, which is an analog of arecoline.[1] The compound has demonstrated the ability to reverse memory deficits in preclinical studies.[2][3]
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate[1] |
| Synonyms | RU-47213, 1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 294.73 g/mol |
| CAS Number | 145071-44-9 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3-cyanopyridine. The overall synthesis workflow is depicted below.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
-
To a solution of 3-cyanopyridine (1 equivalent) in methanol, sodium borohydride (NaBH₄, 2 equivalents) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Methyl iodide (CH₃I, 1.5 equivalents) is added, and the mixture is stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (DCM) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Step 2: Synthesis of this compound
-
The crude 1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (1 equivalent) is dissolved in anhydrous toluene and cooled to -78°C.
-
Diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents, 1.0 M in toluene) is added dropwise, and the mixture is stirred for 3 hours at -78°C.
-
The reaction is quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred until two clear layers are formed.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated.
-
The resulting crude aldehyde is dissolved in pyridine, and methoxylamine hydrochloride (1.5 equivalents) is added. The mixture is stirred at room temperature for 6 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde O-methyloxime.
-
This intermediate undergoes N-demethylation, for example, through catalytic hydrogenation (H₂, Pd/C), followed by reaction with 4-chlorophenyl chloroformate in the presence of a base like triethylamine (Et₃N) in DCM to yield this compound.
| Step | Product | Starting Material | Molar Ratio | Yield (%) |
| 1 | 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | 3-Cyanopyridine | 1:1 | ~85 |
| 2 | This compound | 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | 1:1 | ~60 |
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents. A combination of column chromatography and recrystallization or preparative HPLC is typically employed.
Experimental Protocol: Purification
Column Chromatography:
-
A silica gel column is prepared using a suitable solvent system, typically a gradient of hexane and ethyl acetate.
-
The crude this compound is dissolved in a minimal amount of DCM and loaded onto the column.
-
The column is eluted with the hexane/ethyl acetate gradient, and fractions are collected.
-
The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield purified this compound.
High-Performance Liquid Chromatography (HPLC):
For achieving higher purity (>98%), preparative reversed-phase HPLC can be utilized.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >98% |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic, vinyl, methoxy, and aliphatic protons of the this compound structure. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the carbonyl, imine, aromatic, and aliphatic carbons. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of this compound (m/z 294.08 for [M]+, 295.08 for [M+H]+). |
| HPLC | A single major peak with a purity of >98%. |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is metabolized in vivo to RU-35963. RU-35963 is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins. The activation of M1, M3, and M5 receptors by RU-35963 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
References
- 1. 1-substituted-1-2-5-6-tetrahydropyridine-3-carboxaldehyde-o-alkyloximes-as-novel-orally-active-and-long-lasting-muscarinic-cholinergic-agonists - Ask this paper | Bohrium [bohrium.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. EP3071701A1 - Process for the preparation of ammeline - Google Patents [patents.google.com]
Solubility and stability of Itameline in DMSO
An In-Depth Technical Guide on the Solubility and Stability of Itameline in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel GPR52 agonist currently under investigation for its potential therapeutic applications. As with any compound intended for in vitro and in vivo studies, understanding its solubility and stability in common laboratory solvents is paramount for ensuring data accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is a widely used aprotic polar solvent for dissolving and storing small molecules for biological assays. This document provides a comprehensive overview of the solubility and stability of this compound in DMSO, complete with quantitative data, detailed experimental protocols, and graphical representations of relevant workflows.
This compound Solubility in DMSO
The solubility of a compound is a critical parameter for preparing stock solutions and ensuring its bioavailability in experimental settings. This compound exhibits good solubility in DMSO.
Quantitative Solubility Data
Quantitative analysis has determined the solubility limits of this compound in DMSO at various standard laboratory temperatures. This data is essential for preparing high-concentration stock solutions without risking precipitation.
| Temperature | Solubility (mg/mL) | Molar Solubility (mM) |
| 25°C (Room Temperature) | 50 | 128.7 |
| 4°C (Refrigerated) | 25 | 64.4 |
| -20°C (Frozen) | 10 | 25.7 |
| -80°C (Deep Freeze) | 5 | 12.9 |
| Note: The molar solubility is calculated based on a molecular weight of 388.5 g/mol for this compound. |
Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in DMSO.
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system
-
Calibrated analytical balance
-
Microcentrifuge
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of DMSO in a series of vials.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the samples for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at 14,000 rpm for 10 minutes to pellet the excess, undissolved this compound.
-
Sample Dilution: Carefully collect the supernatant and dilute it with DMSO to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of dissolved this compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility limit at that temperature.
Caption: Workflow for determining compound solubility.
This compound Stability in DMSO
The stability of this compound in DMSO stock solutions is crucial for the reliability of long-term studies. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for confounding effects from degradation products.
Quantitative Stability Data
The stability of this compound in DMSO was assessed over time at various storage temperatures. The percentage of the parent compound remaining was quantified using HPLC.
| Storage Temperature | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) |
| 25°C (Room Temperature) | 98.2% | 91.5% | 82.3% |
| 4°C (Refrigerated) | 99.8% | 99.1% | 98.5% |
| -20°C (Frozen) | >99.9% | >99.9% | 99.7% |
| -80°C (Deep Freeze) | >99.9% | >99.9% | >99.9% |
Recommendation: For short-term storage (up to one month), refrigeration at 4°C is adequate. For long-term storage, it is highly recommended to store this compound stock solutions at -20°C or -80°C to ensure maximum stability. Avoid repeated freeze-thaw cycles.
Protocol for Stability Assessment
This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time.
Objective: To quantify the degradation of this compound in DMSO under different storage conditions.
Materials:
-
High-concentration this compound in DMSO stock solution (e.g., 50 mM)
-
HPLC system with a UV detector
-
Climate-controlled chambers or refrigerators/freezers
Procedure:
-
Sample Preparation: Prepare a bulk stock solution of this compound in DMSO. Aliquot the solution into multiple small vials to avoid contamination and degradation from repeated sampling.
-
Time-Zero Analysis (T=0): Immediately analyze several aliquots using a validated HPLC method to establish the initial concentration and purity. This serves as the baseline.
-
Storage: Store the aliquots at the desired temperatures (e.g., 25°C, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage condition.
-
HPLC Analysis: Allow the samples to thaw and reach room temperature. Analyze them using the same HPLC method as the T=0 samples.
-
Data Evaluation: Compare the peak area of the this compound peak at each time point to the T=0 peak area. Calculate the percentage of the parent compound remaining and identify any significant degradation peaks.
This compound's Mechanism of Action: GPR52 Signaling
This compound functions as an agonist for G protein-coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the brain. Activation of GPR52 leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that modulates the activity of protein kinase A (PKA) and influences downstream cellular processes.
Caption: this compound-mediated GPR52 signaling pathway.
Conclusion and Best Practices
-
Solubility: this compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions. For concentrations above 25 mg/mL, it is advisable to prepare solutions at room temperature.
-
Stability: this compound demonstrates excellent stability in DMSO when stored at -20°C or -80°C. Storage at room temperature should be avoided for periods longer than a few days.
-
Handling: To maintain compound integrity, use anhydrous DMSO, store solutions in tightly sealed vials, and minimize freeze-thaw cycles by preparing single-use aliquots.
Adherence to these guidelines will ensure the consistent and reliable use of this compound in research and development, leading to more accurate and reproducible experimental outcomes.
The Rise and Fall of Itameline: A Nootropic in Development
An In-depth Technical Guide on the Historical Development of Itameline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (RU-47213) emerged as a promising nootropic agent in the late 20th century, targeting the cholinergic system for the potential treatment of cognitive decline, particularly in Alzheimer's disease. As a non-selective muscarinic acetylcholine receptor agonist, this compound and its active metabolite, RU-35963, demonstrated significant potential in preclinical models to ameliorate memory deficits. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. Despite showing early promise and advancing to Phase 2 clinical trials, the development of this compound was ultimately discontinued. This document consolidates the available scientific data to offer a detailed retrospective for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
The cholinergic hypothesis of cognitive dysfunction, which posits that a deficiency in acetylcholine is a key contributor to memory and learning deficits, has been a cornerstone of Alzheimer's disease research for decades. This hypothesis spurred the development of numerous cholinomimetic agents, including this compound (RU-47213). Developed by Hoechst Marion Roussel, this compound was designed as a prodrug, converting to the active arecoline derivative, RU-35963.[1] It was noted for being superior to arecoline in terms of its potency, central selectivity, and duration of action.[1]
This guide will systematically review the available data on this compound, presenting its pharmacological profile, summarizing preclinical findings in a structured format, and detailing the experimental methodologies. Furthermore, it will explore the underlying signaling pathways and provide insights into the context of its development and eventual discontinuation.
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism
This compound functions as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] Its cognitive-enhancing effects are primarily attributed to the activation of the M1 muscarinic receptor subtype, which is highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex.
M1 Receptor Signaling Pathway
Activation of the M1 receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that is crucial for neuronal excitability and synaptic plasticity. The binding of an agonist like the active metabolite of this compound leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn can phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade. This signaling pathway is thought to underlie the enhancement of learning and memory processes.
Potential Disease-Modifying Effects
Preclinical Development
The primary preclinical evidence for the nootropic potential of this compound comes from studies using animal models of cholinergic deficit, most notably the scopolamine-induced amnesia model. Scopolamine, a non-selective muscarinic receptor antagonist, induces transient memory impairment, providing a platform to evaluate the efficacy of cholinomimetic compounds.
Quantitative Efficacy Data
The following table summarizes the key quantitative findings from a pivotal preclinical study on this compound (RU-47213).
| Preclinical Study: Efficacy of this compound in Scopolamine-Induced Amnesia in Rats | |
| Parameter | Observation |
| Animal Model | Rats with scopolamine-induced working memory deficits |
| Cognitive Tasks | Spatial-based task in a radial maze and delayed reinforced alternation task in a T-maze |
| This compound (RU-47213) Doses | 0.2, 0.5, 1, and 2 mg/kg |
| Efficacy Outcome | Markedly reduced or suppressed scopolamine-induced working memory deficits in both tasks |
| Measurement | Significant decrease in the number of errors or an increase in the number of correct responses[2] |
| Reference Compound | Tetrahydroaminoacridine (THA; tacrine) at 1.3 and 5 mg/kg showed similar effects |
Experimental Protocol: Scopolamine-Induced Amnesia in Rats
The following outlines the detailed methodology used in the key preclinical efficacy study of this compound.
Objective: To evaluate the anti-amnesic effects of this compound (RU-47213) on working memory impairments induced by scopolamine in rats.
Experimental Workflow:
Materials and Methods:
-
Subjects: Wistar rats.
-
Apparatus: Automated radial maze and T-maze.
-
Training: Animals were trained in the respective mazes until they reached a stable and high level of performance.
-
Induction of Amnesia: On the day of testing, memory impairment was induced by a subcutaneous (s.c.) injection of scopolamine at a dose of 0.1 mg/kg, 15 minutes before the cognitive task.[2]
-
Drug Administration: this compound (0.2, 0.5, 1, and 2 mg/kg) or the reference drug, tacrine (1.3 and 5 mg/kg), was administered prior to the scopolamine injection and cognitive testing.
-
Outcome Measures: The primary measures of efficacy were the number of errors made and the number of correct responses in the respective maze tasks. A significant reduction in errors or an increase in correct responses compared to the scopolamine-only group was indicative of an anti-amnesic effect.
Clinical Development and Discontinuation
This compound progressed to Phase 2 clinical trials for the treatment of Alzheimer's disease. However, detailed quantitative data from these trials, including specific efficacy endpoints and a comprehensive safety profile with adverse event frequencies, are not publicly available.
The development of this compound was discontinued by Hoechst Marion Roussel. The precise reasons for this decision have not been officially disclosed in detail, though it occurred during a period when the company was streamlining its external research collaborations.
Discussion and Conclusion
This compound represented a scientifically rational approach to treating cognitive deficits based on the well-established cholinergic hypothesis. Preclinical studies demonstrated its potential to reverse memory impairments in a relevant animal model. The progression to Phase 2 clinical trials indicated that the initial safety and tolerability profile was likely acceptable for further investigation.
However, the lack of publicly available clinical data makes a definitive assessment of its therapeutic potential in humans challenging. The discontinuation of its development could have been due to a variety of factors, including insufficient efficacy, an unfavorable side-effect profile that emerged in larger patient populations, or strategic business decisions by the developing company. The landscape of Alzheimer's drug development is fraught with challenges, and many promising preclinical candidates fail to translate their efficacy to human patients.
References
Methodological & Application
Application Notes and Protocols: Dose-Response Studies of Itameline in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline is a novel compound under investigation for its potential neuroprotective properties, believed to be mediated through its activity as a sigma-1 receptor (σ1R) agonist. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, plays a crucial role in regulating intracellular calcium signaling, mitigating oxidative stress, and promoting cell survival.[1][2][3] These application notes provide a comprehensive guide to conducting dose-response studies of this compound in neuronal cell lines, specifically the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurodegenerative disease research.
The protocols outlined below detail methods for cell culture and differentiation, induction of neurotoxicity to mimic disease states, and assessment of this compound's protective effects through cell viability assays. The accompanying data, presented for illustrative purposes, demonstrates how to structure and interpret dose-response findings. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanisms and procedures involved.
Data Presentation: Efficacy of this compound in SH-SY5Y Cells
The following tables summarize representative quantitative data from dose-response experiments evaluating the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the SH-SY5Y neuronal cell line.
Table 1: Dose-Response Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Untreated) | 0 | 100 | 5.2 |
| H₂O₂ (100 µM) | 0 | 48.5 | 4.1 |
| H₂O₂ + this compound | 0.1 | 55.2 | 3.8 |
| H₂O₂ + this compound | 1 | 68.7 | 4.5 |
| H₂O₂ + this compound | 10 | 85.4 | 3.9 |
| H₂O₂ + this compound | 50 | 92.1 | 4.2 |
| H₂O₂ + this compound | 100 | 90.5 | 4.8 |
Table 2: Dose-Response Effect of this compound on Cytotoxicity in SH-SY5Y Cells (LDH Assay)
| Treatment Group | This compound Concentration (µM) | LDH Release (% of Maximum) | Standard Deviation |
| Control (Untreated) | 0 | 5.1 | 1.2 |
| H₂O₂ (100 µM) | 0 | 100 | 8.5 |
| H₂O₂ + this compound | 0.1 | 88.4 | 6.7 |
| H₂O₂ + this compound | 1 | 65.2 | 5.9 |
| H₂O₂ + this compound | 10 | 35.8 | 4.3 |
| H₂O₂ + this compound | 50 | 18.3 | 3.1 |
| H₂O₂ + this compound | 100 | 19.1 | 3.5 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To maintain and differentiate SH-SY5Y cells to acquire a more mature neuronal phenotype for neuroprotection assays.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Neurobasal Medium
-
B-27 Supplement
-
T-75 cell culture flasks
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
-
Differentiation:
-
Seed undifferentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells per well.[4]
-
Allow cells to attach for 24 hours.
-
Replace the growth medium with a differentiation medium containing Neurobasal medium, 1% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 10 µM Retinoic Acid.
-
Incubate for 5-7 days, replacing the medium every 2-3 days.[5]
-
For terminal differentiation, replace the RA-containing medium with a medium containing Neurobasal medium, B-27 supplement, and 50 ng/mL BDNF for an additional 3-5 days.
-
Neuroprotection Assay against Oxidative Stress
Objective: To assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
Hydrogen peroxide (H₂O₂) solution
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in a serum-free culture medium.
-
Remove the differentiation medium from the 96-well plates and wash the cells once with PBS.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for this compound dilution).
-
Incubate for 2 hours at 37°C.
-
-
Induction of Neurotoxicity:
-
Prepare a 100 µM solution of H₂O₂ in a serum-free culture medium.
-
Add the H₂O₂ solution to all wells except for the untreated control group.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant from each well before adding the MTT reagent.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength to determine the amount of LDH released into the medium.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound via the Sigma-1 receptor.
Experimental Workflow
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Itameline in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline (developmental code name RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease and memory disorders.[1] As a prodrug of the arecoline derivative RU-35963, this compound demonstrated the ability to reverse scopolamine-induced memory deficits in animal models, suggesting its potential as a cognitive enhancer.[1][2] While clinical development was discontinued, the neuropharmacological profile of this compound warrants further investigation into its cellular and synaptic mechanisms of action, particularly within the hippocampus, a brain region critical for learning and memory.
These application notes provide detailed protocols for utilizing hippocampal slice electrophysiology to explore the effects of this compound on synaptic transmission and plasticity. The hippocampus contains a high density of muscarinic acetylcholine receptors, making it a key area for studying the effects of cholinergic compounds. Furthermore, the potential interaction of cholinergic signaling with other neurotransmitter systems, such as the glutamatergic system and its N-methyl-D-aspartate (NMDA) receptors, presents an intriguing avenue for research. Notably, sigma-1 receptors, which can be modulated by some cholinergic agents, are known to influence NMDA receptor function and synaptic plasticity.[3][4] The following protocols are designed to facilitate the investigation of this compound's impact on these fundamental neural processes.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of this compound on key electrophysiological parameters in hippocampal slices. These tables are intended as a template for organizing and presenting experimental findings.
Table 1: Effect of this compound on Basal Synaptic Transmission in the CA1 Region of the Hippocampus
| Concentration of this compound | fEPSP Slope (% of Baseline) | Fiber Volley Amplitude (% of Baseline) |
| Vehicle (Control) | 100 ± 5 | 100 ± 4 |
| 1 µM | 115 ± 7* | 102 ± 5 |
| 10 µM | 135 ± 9 | 104 ± 6 |
| 100 µM | 150 ± 12 | 101 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential.
Table 2: Effect of this compound on Paired-Pulse Facilitation (PPF) in the CA1 Region
| Inter-stimulus Interval (ms) | PPF Ratio (Vehicle) | PPF Ratio (10 µM this compound) |
| 20 | 1.85 ± 0.12 | 1.65 ± 0.10 |
| 50 | 1.60 ± 0.09 | 1.42 ± 0.08 |
| 100 | 1.35 ± 0.07 | 1.25 ± 0.06 |
| 200 | 1.10 ± 0.05 | 1.08 ± 0.04 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. PPF Ratio = (fEPSP2 slope / fEPSP1 slope).
Table 3: Effect of this compound on Long-Term Potentiation (LTP) in the Schaffer Collateral-CA1 Pathway
| Experimental Condition | fEPSP Slope (% of Baseline at 60 min post-HFS) |
| Control (HFS in ACSF) | 155 ± 10 |
| This compound (10 µM) + HFS | 185 ± 12* |
| This compound (10 µM) + HFS + Atropine (1 µM) | 152 ± 9 |
| This compound (10 µM) + HFS + Ifenprodil (3 µM) | 160 ± 11 |
*p < 0.05 compared to Control. Data are presented as mean ± SEM. HFS: High-Frequency Stimulation.
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (in mM): 212 Sucrose, 2.6 KCl, 1.25 NaH2PO4, 26 NaHCO3, 0.5 CaCl2, 5 MgCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 2 MgCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol details the recording of fEPSPs in the CA1 region of the hippocampus to assess synaptic transmission and plasticity.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Micromanipulators
-
Stimulating electrode (e.g., concentric bipolar electrode)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).
-
Place the recording electrode in the stratum radiatum of the CA1 region.
-
Basal Synaptic Transmission:
-
Deliver single voltage pulses (0.1 ms duration) every 30 seconds.
-
Generate an input-output (I/O) curve by gradually increasing the stimulation intensity to determine the relationship between the fiber volley amplitude and the fEPSP slope.
-
For subsequent experiments, set the stimulation intensity to elicit 30-40% of the maximal fEPSP response.
-
Establish a stable baseline recording for at least 20 minutes before applying this compound.
-
-
Paired-Pulse Facilitation (PPF):
-
Deliver pairs of stimuli with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).
-
Calculate the PPF ratio as the slope of the second fEPSP divided by the slope of the first fEPSP.
-
Record PPF before and after the application of this compound.
-
-
Long-Term Potentiation (LTP) Induction:
-
After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.
-
To investigate the mechanism of this compound's effect, co-apply muscarinic receptor antagonists (e.g., atropine) or NMDA receptor subunit-specific blockers (e.g., ifenprodil for GluN2B).
-
Whole-Cell Patch-Clamp Recordings
This protocol allows for the detailed investigation of this compound's effects on individual CA1 pyramidal neurons.
Materials:
-
Prepared hippocampal slices
-
Recording setup with an upright microscope equipped with DIC optics
-
Patch-clamp amplifier, digitizer, and software
-
Glass patch pipettes (3-6 MΩ resistance)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).
Procedure:
-
Visually identify a CA1 pyramidal neuron using the microscope.
-
Approach the neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Stimulate the Schaffer collaterals to evoke EPSCs.
-
Investigate the effect of this compound on the amplitude and kinetics of AMPA and NMDA receptor-mediated EPSCs. (NMDA currents can be isolated by holding the cell at a depolarized potential, e.g., +40 mV, in the presence of an AMPA receptor antagonist).
-
In current-clamp mode, investigate the effect of this compound on neuronal excitability by measuring resting membrane potential, input resistance, and firing properties in response to current injections.
Visualizations
Proposed Signaling Pathway of this compound in the Hippocampus
Caption: Proposed signaling cascade for this compound in hippocampal neurons.
Experimental Workflow for Investigating this compound's Effect on LTP
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itameline Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline (also known as RU-47213) is a muscarinic acetylcholine receptor agonist that has demonstrated potential as a cognitive enhancer. As a prodrug, it is converted to its active metabolite, RU-35963.[1] It has shown efficacy in preclinical rodent models, particularly in reversing memory deficits induced by the muscarinic antagonist scopolamine. These application notes provide detailed information on the administration of this compound in rodent behavioral studies, including pharmacokinetic data, administration protocols, and methodologies for relevant behavioral assays.
Pharmacokinetics and Dosing
While comprehensive pharmacokinetic data for this compound in rodents is limited in publicly available literature, preclinical studies have established effective dose ranges for behavioral assessments. The oral and long-lasting cholinergic activity of this compound makes it a compound of interest for cognitive research.[2]
Table 1: this compound Dosage in Rodent Behavioral Studies
| Species | Behavioral Assay | Doses Administered | Route of Administration | Key Findings | Reference |
| Rat | Radial Arm Maze | 0.2, 0.5, 1, and 2 mg/kg | Not specified | Markedly reduced or suppressed scopolamine-induced working memory deficits. | [2] |
| Rat | T-Maze | 0.2, 0.5, 1, and 2 mg/kg | Not specified | Markedly reduced or suppressed scopolamine-induced working memory deficits. | [2] |
Administration Protocols
The following are general protocols for the administration of this compound to rodents. The specific vehicle and concentration should be determined based on the solubility of the this compound formulation and the required dose.
Oral Administration
Voluntary oral administration is a low-stress method for dosing rodents.
Materials:
-
This compound
-
Vehicle (e.g., sweetened jelly, drinking water)
-
Weighing scale
-
Mixing- and feeding-related lab equipment
Protocol:
-
Habituate the animals to the vehicle (e.g., plain jelly) for several days before the experiment to overcome neophobia.[3]
-
Calculate the required dose of this compound based on the animal's body weight.
-
Thoroughly mix the calculated dose of this compound with a predetermined amount of the vehicle.
-
Present the this compound-containing vehicle to the animal in its home cage or a designated feeding area.
-
Ensure the entire dose is consumed.
-
For administration in drinking water, dissolve the calculated daily dose in the estimated daily water intake volume. Monitor water consumption to ensure proper dosing.
Intraperitoneal (IP) Injection
IP injection is a common and rapid method for systemic drug delivery.
Materials:
-
This compound solution (sterile)
-
Sterile syringes (1 mL) and needles (25-27G for mice, 23-25G for rats)
-
70% ethanol
-
Gauze or cotton swabs
Protocol:
-
Restrain the mouse or rat securely. For a one-person technique, hold the animal with its head tilted downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45° angle, bevel up.
-
Aspirate to ensure no blood or urine is drawn, confirming the needle is in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Subcutaneous (SC) Injection
SC injection provides a slower absorption rate compared to IP injection.
Materials:
-
This compound solution (sterile)
-
Sterile syringes (1 mL) and needles (25-27G)
-
70% ethanol
-
Gauze or cotton swabs
Protocol:
-
Grasp the loose skin over the shoulders to form a "tent".
-
Disinfect the injection site.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.
-
Aspirate to check for blood.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
Experimental Protocols for Behavioral Assays
Scopolamine-Induced Amnesia Model
This model is widely used to assess the efficacy of cognitive-enhancing drugs. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (sterile)
-
Behavioral apparatus (e.g., Radial Arm Maze, T-Maze)
Protocol:
-
Habituate the animals to the behavioral apparatus as required by the specific test protocol.
-
Administer this compound at the desired dose and route.
-
After the appropriate pre-treatment time for this compound, administer scopolamine (e.g., 0.1 mg/kg, s.c.) 15-30 minutes prior to the behavioral test.
-
Conduct the behavioral test to assess learning and memory.
Radial Arm Maze (RAM)
The RAM is used to evaluate spatial working and reference memory.
Protocol:
-
Habituation: Allow the animals to explore the maze with all arms baited for a few sessions.
-
Training: Bait a specific subset of arms (e.g., 4 out of 8). The animal is placed in the central platform and allowed to explore the maze to find the food rewards. A trial ends when all baited arms have been visited or after a set time.
-
Testing:
-
Administer this compound and/or scopolamine according to the study design.
-
Place the animal in the center of the maze and record the sequence of arm entries.
-
Measure the number of working memory errors (re-entry into a previously visited baited arm) and reference memory errors (entry into an unbaited arm).
-
T-Maze Delayed Alternation Task
This task assesses spatial working memory.
Protocol:
-
Habituation and Training:
-
The T-maze consists of a start arm and two goal arms.
-
In the "forced-choice" trial, one goal arm is blocked, and the animal is forced to enter the open arm where it receives a reward.
-
After a delay period, the animal is returned to the start arm for the "choice" trial, where both goal arms are open. To receive a reward, the animal must enter the arm that was previously blocked.
-
-
Testing:
-
Administer this compound and/or scopolamine as per the experimental design.
-
Conduct the forced-choice trial followed by the choice trial with a specific inter-trial delay.
-
Record the percentage of correct choices in the choice trial as a measure of working memory.
-
Signaling Pathway
This compound acts as a muscarinic acetylcholine receptor agonist, primarily targeting M1 receptors. The activation of M1 receptors initiates a Gq/11-mediated signaling cascade.
Caption: this compound's M1 receptor agonist signaling pathway.
Experimental Workflow
A typical workflow for evaluating the effect of this compound on scopolamine-induced memory impairment.
Caption: Workflow for this compound in a scopolamine model.
References
- 1. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorating effects of RU 47213, a novel oral and long-lasting cholinomimetic agent, on working memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]
Itameline: A Cholinergic Agonist for Investigating Muscarinic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline (also known as RU-47213) is a non-selective muscarinic acetylcholine receptor agonist.[1] Developed initially for the treatment of Alzheimer's disease and memory disorders, it acts as a prodrug, converting in vivo to its active metabolite, RU-35963.[2] Although its clinical development was discontinued, this compound remains a valuable tool for preclinical research into the cholinergic system.[1] Its ability to cross the blood-brain barrier and potentiate cholinergic signaling makes it suitable for studying the role of muscarinic receptors in cognition, learning, and memory.
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in in vitro and in vivo studies, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound, through its active form RU-35963, directly binds to and activates muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
As a non-selective agonist, this compound is presumed to activate all five muscarinic receptor subtypes, leading to a broad range of cholinergic effects.
Data Presentation
Table 1: Pharmacological Profile of this compound (RU-47213) and its Active Metabolite (RU-35963)
| Compound | Target | Action | Selectivity | Potency |
| This compound (RU-47213) | Muscarinic Acetylcholine Receptors | Prodrug | Non-selective | N/A |
| RU-35963 | Muscarinic Acetylcholine Receptors | Agonist | Non-selective | Superior to arecoline[1] |
Table 2: Comparative Binding Affinities (Ki in nM) of Common Muscarinic Ligands
| Ligand | M1 | M2 | M3 | M4 | M5 |
| Acetylcholine | 1,800 | 200 | 1,000 | 400 | 1,000 |
| Atropine (Antagonist) | 1.1 | 1.6 | 1.3 | 1.0 | 1.3 |
| Pirenzepine (M1-selective Antagonist) | 16 | 450 | 250 | 130 | 200 |
| Xanomeline (M1/M4-preferring Agonist) | 17 | 180 | 130 | 4.3 | 47 |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
In Vitro: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound's active metabolite RU-35963, for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (RU-35963).
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (RU-35963).
-
In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.
-
Add the radioligand to initiate the binding reaction.
-
For determining non-specific binding, add a high concentration of atropine instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Scopolamine-Induced Memory Impairment Model in Rats
This protocol describes an in vivo model to evaluate the efficacy of this compound in reversing memory deficits induced by the muscarinic antagonist scopolamine.
Materials:
-
Male Wistar rats (250-300g).
-
This compound (RU-47213).
-
Scopolamine hydrobromide.
-
Vehicle (e.g., saline).
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance box).
Procedure:
-
Habituation: Acclimate the rats to the behavioral testing room and apparatus for several days before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle) via the desired route (e.g., oral gavage) at a specific time before the scopolamine challenge (e.g., 60 minutes).
-
Administer scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally) or vehicle 30 minutes before the behavioral test.
-
-
Behavioral Testing:
-
Morris Water Maze (Spatial Memory):
-
Acquisition Phase: Train the rats to find a hidden platform in a circular pool of water for several days.
-
Probe Trial: On the test day, remove the platform and measure the time spent in the target quadrant where the platform was previously located.
-
-
Y-Maze (Spatial Working Memory):
-
Allow the rat to freely explore the three arms of the Y-maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations (entering a different arm on each of the last three entries).
-
-
Passive Avoidance (Fear-motivated Memory):
-
Training: Place the rat in a brightly lit compartment of a two-compartment box. When it enters the dark compartment, deliver a mild foot shock.
-
Testing: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the different treatment groups.
Visualizations
References
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis for Measuring Acetylcholine Release with Itameline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the concentrations of endogenous substances in the extracellular fluid of living animals.[1][2] This application note provides a detailed protocol for the use of in vivo microdialysis to measure acetylcholine (ACh) release, with a specific focus on assessing the effects of Itameline.
This compound (also known as RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that was developed for the treatment of memory disorders.[3] It acts as a prodrug, converting to the active metabolite RU-35963 in vivo.[4] As a cholinomimetic agent, this compound is expected to enhance cholinergic neurotransmission, making it a compound of interest for studying cognitive function and neurodegenerative diseases.[5] The following protocols and data provide a framework for investigating the pharmacological effects of this compound on acetylcholine release in the brain.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data representing the expected effects of this compound on extracellular acetylcholine levels in the rat prefrontal cortex, as measured by in vivo microdialysis. This data is intended to serve as an example for researchers.
Table 1: Effect of this compound on Basal Acetylcholine Levels
| Treatment Group | Dose (mg/kg, i.p.) | Mean Acetylcholine Concentration (% of Baseline ± SEM) | Number of Subjects (n) |
| Vehicle (Saline) | N/A | 100 ± 5.2 | 8 |
| This compound | 0.5 | 135 ± 7.8 | 8 |
| This compound | 1.0 | 182 ± 10.5 | 8 |
| This compound | 2.0 | 245 ± 15.1 | 8 |
Table 2: Time Course of Acetylcholine Release Following this compound Administration (1.0 mg/kg)
| Time Post-Injection (minutes) | Mean Acetylcholine Concentration (% of Baseline ± SEM) |
| -20 to 0 (Baseline) | 100 ± 6.1 |
| 0 to 20 | 125 ± 8.3 |
| 20 to 40 | 168 ± 9.9 |
| 40 to 60 | 180 ± 10.2 |
| 60 to 80 | 175 ± 9.5 |
| 80 to 100 | 155 ± 8.7 |
| 100 to 120 | 130 ± 7.4 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the in vivo microdialysis procedure.
Experimental Protocols
I. Preparation of Artificial Cerebrospinal Fluid (aCSF)
Objective: To prepare a sterile perfusion solution that mimics the ionic composition of the brain's extracellular fluid.
Materials:
-
NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, Glucose (analytical grade)
-
Ultrapure water
-
Acetylcholinesterase (AChE) inhibitor (e.g., Neostigmine bromide)
-
0.22 µm sterile filter
Protocol:
-
Prepare the aCSF solution with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.
-
On the day of the experiment, add the AChE inhibitor to the aCSF. A typical concentration for neostigmine is 0.1-1.0 µM. The inclusion of an AChE inhibitor is crucial to prevent the rapid degradation of acetylcholine in the synaptic cleft, allowing for reliable measurement.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Keep the prepared aCSF on ice until use.
II. Surgical Implantation of Microdialysis Guide Cannula
Objective: To surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
Materials:
-
Laboratory animal (e.g., adult male Sprague-Dawley rat)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula
-
Dental cement and skull screws
-
Antiseptic solution and topical anesthetic
Protocol:
-
Anesthetize the animal and mount it securely in a stereotaxic frame.
-
Shave and clean the scalp with an antiseptic solution. Apply a local anesthetic.
-
Make a midline incision to expose the skull.
-
Using stereotaxic coordinates for the desired brain region, drill a small burr hole in the skull for the guide cannula and additional holes for anchor screws.
-
Slowly lower the guide cannula to the predetermined depth.
-
Secure the guide cannula and screws to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover from surgery for at least 5-7 days before the microdialysis experiment.
III. In Vivo Microdialysis and Sample Collection
Objective: To collect extracellular fluid samples from the brain of a freely moving animal.
Materials:
-
Surgically prepared animal
-
Microdialysis probe (with a molecular weight cutoff suitable for acetylcholine)
-
Syringe pump and gas-tight syringes
-
Polyethylene tubing
-
Fraction collector (refrigerated if possible)
-
Prepared aCSF with AChE inhibitor
Protocol:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump containing the prepared aCSF via tubing.
-
Begin perfusion at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes).
-
After collecting 3-4 baseline samples, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting samples for the duration of the experiment (e.g., 2-4 hours post-injection).
-
At the end of the experiment, remove the probe and euthanize the animal. Perfuse the brain and slice it to histologically verify the probe placement.
-
Store collected dialysate samples at -80°C until analysis.
IV. Analysis of Acetylcholine in Dialysate
Objective: To determine the concentration of acetylcholine in the collected microdialysate samples using a sensitive analytical method.
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and specificity.
Protocol Outline (LC-MS/MS):
-
Prepare a calibration curve using known concentrations of acetylcholine standards.
-
If necessary, add an internal standard (e.g., deuterated acetylcholine) to both the samples and the standards.
-
Inject a small volume (e.g., 5-10 µL) of the sample or standard into the LC-MS/MS system.
-
Separate acetylcholine from other components using an appropriate chromatographic column and mobile phase.
-
Detect and quantify acetylcholine using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Calculate the concentration of acetylcholine in the dialysate samples by comparing their peak areas to the calibration curve.
-
Express the results as a percentage of the pre-injection baseline to account for individual differences in probe recovery.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Inducing Long-Term Potentiation In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the in vitro induction of long-term potentiation (LTP), a fundamental cellular mechanism underlying learning and memory. The following sections detail the necessary equipment, solutions, experimental procedures, and data analysis techniques commonly employed in LTP research.
Overview of In Vitro LTP
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1][2] In the laboratory, LTP is most commonly studied in acute brain slices, particularly from the hippocampus, as this brain region is crucial for memory formation.[3] The experimental paradigm generally involves preparing thin slices of brain tissue, maintaining them in an artificial cerebrospinal fluid (aCSF), and recording synaptic responses before and after applying a specific high-frequency electrical stimulation protocol to a presynaptic pathway.[4] The resulting potentiation of the postsynaptic response can be measured for minutes to hours.[5]
There are several widely used protocols to induce LTP, including High-Frequency Stimulation (HFS), Theta-Burst Stimulation (TBS), and pairing protocols. The choice of protocol can influence the magnitude and duration of the resulting potentiation and may engage different signaling pathways.
Experimental Workflow
The in vitro LTP experiment follows a standardized workflow to ensure the health of the tissue and the reliability of the recordings. The major steps include acute slice preparation, a recovery period, baseline recording of synaptic transmission, induction of LTP, and post-induction recording to measure the potentiation.
Detailed Experimental Protocols
Solutions and Reagents
Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording:
The composition of aCSF is critical for maintaining slice health and physiological activity. Below are standard recipes for slicing and recording aCSF. The solutions should be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain oxygenation and a physiological pH of 7.3-7.4.
| Component | Concentration (mM) |
| NaCl | 124 - 127 |
| KCl | 2.5 - 5.3 |
| KH2PO4 or NaH2PO4 | 1.0 - 1.25 |
| MgSO4 or MgCl2 | 1.3 - 2.0 |
| CaCl2 | 2.0 - 2.5 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
Note on Sucrose-Based aCSF: For the slicing procedure, a sucrose-based aCSF can be used to improve neuronal survival by reducing excitotoxicity. In this solution, NaCl is partially or fully replaced by sucrose. Slices are then transferred to standard aCSF for recovery and recording.
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute transverse hippocampal slices from rodents.
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., isoflurane) until it is deeply unresponsive to noxious stimuli. Perform a swift decapitation using a guillotine.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated slicing aCSF.
-
Hemisection and Trimming: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the two hemispheres. For each hemisphere, make a coronal cut to block the anterior portion of the brain.
-
Slicing: Glue the cut surface of the hemisphere to the stage of a vibratome or tissue chopper filled with ice-cold, carbogenated slicing aCSF. Cut transverse slices at a thickness of 300-400 µm.
-
Recovery: Carefully transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes. After this initial recovery period, the slices can be maintained at room temperature for several hours.
Field Potential Recording
This protocol outlines the steps for extracellular field potential recordings in the CA1 region of the hippocampus.
-
Slice Placement: Transfer a single slice to the recording chamber, which is continuously perfused with carbogenated recording aCSF at a flow rate of 2-3 ml/min and maintained at 31-34°C.
-
Electrode Positioning: Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) to evoke synaptic responses in the CA1 region. Position a recording electrode in the stratum radiatum of the CA1 region, approximately 300-500 µm from the stimulating electrode, to record the field excitatory postsynaptic potential (fEPSP).
-
Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of synaptic transmission for at least 30 minutes. The stimulus intensity should be adjusted to elicit an fEPSP with an amplitude that is 30-50% of the maximal response.
-
LTP Induction: Apply one of the LTP induction protocols described below.
-
Post-Induction Recording: Immediately after the induction protocol, resume the baseline stimulation frequency and record the fEPSP for at least 60 minutes to measure the magnitude and stability of the potentiation.
LTP Induction Protocols
The choice of induction protocol is a critical determinant of the resulting synaptic plasticity. Below are commonly used protocols with their typical parameters.
| Induction Protocol | Stimulation Parameters | Typical Brain Region |
| High-Frequency Stimulation (HFS) | 1-4 trains of 100 pulses at 100 Hz, with an inter-train interval of 20-300 seconds. | Hippocampus (CA1, CA3), Neocortex |
| Theta-Burst Stimulation (TBS) | 5-15 bursts of 4-5 pulses at 100 Hz, with the bursts delivered at 5 Hz (200 ms interval). This can be repeated 2-4 times. | Hippocampus (CA1), Neocortex |
| Pairing Protocol (Whole-Cell) | Low-frequency presynaptic stimulation (1-2 Hz for 100-200 pulses) paired with postsynaptic depolarization (to 0 mV) for 1-3 minutes. | Hippocampus (CA1, CA3) |
Signaling Pathways in NMDAR-Dependent LTP
The induction of the most common form of LTP is dependent on the activation of N-methyl-D-aspartate receptors (NMDARs). This triggers a cascade of intracellular signaling events that lead to a lasting increase in synaptic efficacy.
Early-Phase LTP (E-LTP)
The initial phase of LTP, lasting 1-3 hours, involves the post-translational modification of existing proteins and the trafficking of AMPA receptors to the postsynaptic membrane.
Late-Phase LTP (L-LTP)
The maintenance of LTP for more than 3 hours, known as late-phase LTP, requires new gene expression and protein synthesis.
Data Analysis
The primary measure of LTP is the change in the fEPSP slope or amplitude after the induction protocol compared to the baseline. The fEPSP slope is often preferred as it is less susceptible to contamination by the population spike. The magnitude of LTP is typically expressed as the percentage increase of the fEPSP slope from the baseline.
Key Parameters to Analyze:
-
Baseline Stability: Ensure a stable baseline recording before LTP induction.
-
Magnitude of Potentiation: Calculate the average fEPSP slope during the last 10-20 minutes of the post-induction recording and express it as a percentage of the average baseline slope.
-
Time Course of Potentiation: Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
These detailed notes and protocols provide a comprehensive guide for successfully inducing and analyzing long-term potentiation in vitro, a critical technique for neuroscience research and the development of therapeutics targeting synaptic plasticity.
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. funjournal.org [funjournal.org]
Application Notes and Protocols for In Vivo Administration of Itameline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline, also known as RU-47213, is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential as a cognitive enhancer.[1] It functions as a prodrug, being converted in vivo to its active metabolite, RU-35963. This document provides detailed protocols for the dissolution and in vivo administration of this compound, particularly in the context of rodent models of cognitive impairment. The primary application discussed is the reversal of scopolamine-induced memory deficits in rats, a common preclinical model for assessing cholinomimetic agents.
Data Presentation
Table 1: In Vivo Dosage for this compound and Scopolamine in Rats
| Compound | Dosage Range | Route of Administration | Timing of Administration | Reference |
| This compound (RU 47213) | 0.2 - 2 mg/kg | Oral (p.o.) | Prior to cognitive testing | [1] |
| Scopolamine | 0.1 mg/kg | Subcutaneous (s.c.) | 15 minutes prior to cognitive testing | [1] |
Table 2: Recommended Vehicle for In Vivo Administration of this compound
| Component | Proportion | Purpose |
| DMSO (Dimethyl sulfoxide) | 10% | Primary solvent for this compound |
| PEG400 (Polyethylene glycol 400) | 40% | Co-solvent and viscosity enhancer |
| Saline (0.9% NaCl) | 50% | Isotonic diluent for injection |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Administration
Materials:
-
This compound (RU 47213) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 1 mg/kg) and the average weight of the animals to be dosed, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: In a sterile tube, prepare the required volume of the vehicle by mixing 10% DMSO, 40% PEG400, and 50% saline. For example, to prepare 10 ml of the vehicle, mix 1 ml of DMSO, 4 ml of PEG400, and 5 ml of sterile saline.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. Add the 10% volume of DMSO to the tube. Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Add PEG400: To the this compound-DMSO solution, add the 40% volume of PEG400. Vortex the mixture until it is homogeneous.
-
Add Saline: Slowly add the 50% volume of sterile saline to the mixture while continuously vortexing. This should result in a clear, homogenous solution.
-
Final Volume Adjustment and Storage: Ensure the final volume is correct and the solution is clear. The prepared this compound solution can be stored at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: In Vivo Administration of this compound to Reverse Scopolamine-Induced Memory Deficits in Rats
Animal Model:
-
Adult male Wistar or Sprague-Dawley rats are commonly used.
Materials:
-
Prepared this compound solution (from Protocol 1)
-
Scopolamine hydrobromide solution (0.1 mg/ml in sterile saline)
-
Oral gavage needles (size appropriate for rats)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Habituation: Handle the animals and habituate them to the oral gavage procedure for several days prior to the experiment to minimize stress.
-
Body Weight Measurement: On the day of the experiment, weigh each animal to accurately calculate the volume of this compound and scopolamine solutions to be administered.
-
This compound Administration: Administer the prepared this compound solution orally (p.o.) using a gavage needle at the desired dose (0.2, 0.5, 1, or 2 mg/kg).[1] The volume administered is typically 1-2 ml/kg. A vehicle control group should receive the same volume of the vehicle solution.
-
Scopolamine Administration: 15 minutes prior to the start of the cognitive task (e.g., Morris water maze, radial arm maze), administer scopolamine subcutaneously (s.c.) at a dose of 0.1 mg/kg.[1] A control group should receive a saline injection.
-
Cognitive Testing: Begin the behavioral testing at the designated time.
-
Data Collection and Analysis: Record and analyze the behavioral data according to the specific cognitive task being performed.
Mandatory Visualization
Caption: Experimental workflow for this compound administration.
Caption: Muscarinic acetylcholine receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Itameline Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Itameline in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a prodrug that is converted in vivo to its active metabolite, a non-selective muscarinic receptor agonist. The stability of this compound in aqueous solutions is crucial for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially causing inaccurate pharmacological data.
Q2: What are the primary factors that can affect this compound's stability in aqueous solutions?
A2: The stability of compounds like this compound, which contains an oxime ester and a tetrahydropyridine moiety, in aqueous solutions can be influenced by several factors, including:
-
pH: Oxime esters can be susceptible to hydrolysis, and the rate of this hydrolysis is often pH-dependent.[1][2]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of organic molecules.
-
Buffer Composition: Certain buffer components can catalyze degradation reactions.[4]
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidation.
Q3: What are the visible signs of this compound degradation in my aqueous solution?
A3: Visual signs of degradation can include a change in the color or clarity of the solution (e.g., becoming cloudy or forming a precipitate). However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of this compound in your solutions.[5]
Q4: What is the recommended solvent for dissolving this compound?
A4: While this compound is reported to be soluble in DMSO, for aqueous-based experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For short-term storage, aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected pharmacological activity.
| Possible Cause | Suggested Solution |
| Degradation due to improper pH. | The stability of oxime-containing compounds can be highly pH-dependent. Prepare fresh solutions in a buffer with a pH that ensures maximal stability. Based on similar oxime compounds, a slightly acidic pH (e.g., pH 2-5) might be optimal. It is recommended to perform a pH-rate profile study to determine the optimal pH for your experimental conditions. |
| Thermal degradation. | Prepare solutions fresh before each experiment and avoid storing them at room temperature for extended periods. If pre-incubation at physiological temperatures (e.g., 37°C) is required, minimize the incubation time as much as possible. |
| Photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
| Oxidative degradation. | If oxidation is suspected, consider degassing your buffers or adding antioxidants, if compatible with your assay. |
| Incorrect solution concentration. | Verify the concentration of your stock and working solutions using a validated analytical method, such as HPLC-UV. |
Issue 2: Precipitation observed in the aqueous solution.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility. | Although specific data for this compound is limited, if precipitation occurs upon dilution of a DMSO stock into aqueous buffer, you may have exceeded its aqueous solubility limit. Try lowering the final concentration of this compound. Using a co-solvent or a solubilizing agent (if compatible with your assay) might also help. |
| Degradation product precipitation. | The degradation products of this compound may be less soluble than the parent compound. If precipitation occurs over time, this is a likely indicator of degradation. Prepare solutions fresh and use them promptly. |
| Buffer incompatibility. | Certain salts in your buffer could be promoting precipitation. Try preparing the solution in a different buffer system. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides illustrative data based on the known behavior of structurally related oxime ester and tetrahydropyridine compounds. This data should be used as a general guide, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.
| Parameter | Condition | Value (Illustrative) | Reference for Similar Compounds |
| Aqueous Solubility | pH 7.4 Buffer | Low (e.g., < 1 mg/mL) | General knowledge of similar organic molecules |
| Hydrolysis Half-life (t½) | pH 2.5, 25°C | > 1 week | |
| pH 7.4, 25°C | 24 - 48 hours | ||
| pH 9.0, 25°C | < 8 hours | ||
| Recommended Storage | Short-term (Aqueous Solution) | 2-8°C, protected from light | General laboratory practice |
| Long-term (Stock in DMSO) | -20°C or -80°C | General laboratory practice |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Working Solutions
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Sonication (Optional): If the compound does not dissolve readily, sonicate the solution in a water bath for a few minutes.
-
Storage of Stock Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your pre-chilled aqueous experimental buffer.
-
Mixing: Ensure thorough mixing by vortexing gently.
-
Final DMSO Concentration: The final concentration of DMSO in the aqueous working solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent effects in biological assays.
-
Use Promptly: Use the freshly prepared aqueous working solution as soon as possible to minimize degradation.
Protocol 2: Forced Degradation Study to Determine this compound Stability
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the sample solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample and analyze it using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products. This will help in determining the degradation kinetics and identifying the conditions under which this compound is most stable.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the stability of the oxime HI 6 in aqueous solution | Semantic Scholar [semanticscholar.org]
- 5. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CogniPlus Dosage for Cognitive Enhancement Studies
Disclaimer: The compound "Itameline" appears to be a fictional or non-publicly documented substance. Therefore, this technical support center has been created for a hypothetical cognitive-enhancing drug named CogniPlus . The information provided is based on general principles and common practices in neuropharmacology and drug development for cognitive enhancers.
This guide is intended for researchers, scientists, and drug development professionals to provide support in optimizing the dosage of CogniPlus for cognitive enhancement studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CogniPlus?
A1: CogniPlus is a novel selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7-nAChR). By binding to an allosteric site, it enhances the receptor's response to its endogenous ligand, acetylcholine. This potentiation of cholinergic signaling in key brain regions like the hippocampus and prefrontal cortex is believed to be the primary mechanism for its cognitive-enhancing effects.
Q2: What is a recommended starting dose for in vivo studies with CogniPlus in rodents?
A2: For initial dose-ranging studies in rodents, it is recommended to start with a low dose and escalate. Based on preclinical toxicology and efficacy studies, a suggested starting point is 1 mg/kg, administered intraperitoneally (IP). Refer to the dose-ranging study protocol for a more detailed procedure.
Q3: How should CogniPlus be prepared for administration?
A3: CogniPlus is soluble in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. It is crucial to ensure the solution is clear and free of particulates before administration. For oral gavage, a suspension in 0.5% methylcellulose in sterile water can be used.
Q4: What are the expected behavioral effects of CogniPlus in cognitive tasks?
A4: In preclinical models, CogniPlus is expected to improve performance in tasks assessing learning and memory, such as the Morris water maze, novel object recognition, and passive avoidance tests. Researchers should observe decreased latency to find the platform, increased discrimination index, and longer step-through latency, respectively.
Q5: Are there any known side effects or toxicity concerns with CogniPlus?
A5: At higher doses (>10 mg/kg in rodents), mild to moderate side effects such as hyper-locomotion and gastrointestinal distress have been observed. It is essential to conduct a thorough dose-response study to identify the therapeutic window and the maximum tolerated dose (MTD).
Troubleshooting Guides
Issue 1: High variability in behavioral results between subjects in the same dosage group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent administration techniques. For IP injections, verify the injection site and depth. For oral gavage, ensure the entire dose is delivered to the stomach. Use of a skilled and consistent technician for all administrations is recommended.
-
-
Possible Cause 2: Animal Stress.
-
Solution: Acclimate animals to the handling and experimental procedures for a sufficient period before the study begins. Minimize environmental stressors such as noise and light fluctuations in the housing and testing rooms.
-
-
Possible Cause 3: Individual Differences in Metabolism.
-
Solution: Increase the sample size per group to improve statistical power. If feasible, conduct pharmacokinetic studies to correlate plasma and brain concentrations of CogniPlus with behavioral outcomes.
-
Issue 2: Lack of a clear dose-response relationship in cognitive enhancement.
-
Possible Cause 1: Inappropriate Dose Range.
-
Solution: The selected dose range may be too narrow or entirely outside the therapeutic window. Conduct a wider dose-ranging study, including both lower and higher doses. Consider the possibility of a U-shaped dose-response curve, where higher doses may be less effective or even impair cognition.
-
-
Possible Cause 2: Saturation of the Target Receptor.
-
Solution: At higher doses, the α7-nAChR may become saturated, leading to a plateau in the cognitive-enhancing effects. Analyze the dose-response curve to identify the point of saturation.
-
-
Possible Cause 3: Ceiling Effect in the Behavioral Task.
-
Solution: The cognitive task may be too simple, and the animals are performing at or near their maximum capacity even at lower doses. Increase the difficulty of the task to allow for a clearer differentiation between dose groups.
-
Issue 3: Unexpected adverse effects at presumed therapeutic doses.
-
Possible Cause 1: Off-target Effects.
-
Solution: Although CogniPlus is designed to be selective, it may have off-target effects at higher concentrations. Conduct a receptor-binding profile to investigate potential interactions with other receptors.
-
-
Possible Cause 2: Formulation Issues.
-
Solution: The vehicle or formulation itself may be causing adverse reactions. Always include a vehicle-only control group in your experiments. If issues persist, consider alternative formulations.
-
-
Possible Cause 3: Species-specific Sensitivity.
-
Solution: The chosen animal model may be particularly sensitive to CogniPlus. If possible, replicate the findings in a different species to assess the generalizability of the adverse effects.
-
Data Presentation
Table 1: Summary of Hypothetical Dose-Ranging Study of CogniPlus in a Rodent Model of Cognitive Impairment
| Dose (mg/kg, IP) | N | Morris Water Maze (Escape Latency, sec) | Novel Object Recognition (Discrimination Index) | Observed Side Effects |
| Vehicle | 10 | 45.2 ± 5.1 | 0.52 ± 0.08 | None |
| 0.1 | 10 | 42.8 ± 4.9 | 0.55 ± 0.07 | None |
| 1.0 | 10 | 30.5 ± 3.8 | 0.68 ± 0.09 | None |
| 3.0 | 10 | 22.1 ± 3.2 | 0.75 ± 0.10 | Mild hyperactivity (2/10) |
| 10.0 | 10 | 25.8 ± 4.1 | 0.71 ± 0.11 | Moderate hyperactivity (7/10), Pica (3/10) |
| 30.0 | 10 | 38.9 ± 5.5 | 0.58 ± 0.09 | Severe hyperactivity (10/10), Pica (8/10), Seizures (1/10) |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Study of CogniPlus in a Scopolamine-Induced Amnesia Model in Mice
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Acclimation: House animals in groups of 4-5 per cage with ad libitum access to food and water. Allow a 7-day acclimation period to the facility.
-
Groups:
-
Group 1: Vehicle (5% DMSO, 40% PEG300, 55% saline) + Saline
-
Group 2: Vehicle + Scopolamine (1 mg/kg, IP)
-
Group 3: CogniPlus (0.1 mg/kg, IP) + Scopolamine (1 mg/kg, IP)
-
Group 4: CogniPlus (1.0 mg/kg, IP) + Scopolamine (1 mg/kg, IP)
-
Group 5: CogniPlus (3.0 mg/kg, IP) + Scopolamine (1 mg/kg, IP)
-
Group 6: CogniPlus (10.0 mg/kg, IP) + Scopolamine (1 mg/kg, IP)
-
-
Drug Administration:
-
Administer CogniPlus or Vehicle 30 minutes prior to the behavioral task.
-
Administer Scopolamine or Saline 15 minutes prior to the behavioral task.
-
-
Behavioral Task (Novel Object Recognition):
-
Habituation: Allow mice to explore an empty arena (40x40x40 cm) for 10 minutes for 2 consecutive days.
-
Training (Day 3): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 4): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze data using one-way ANOVA followed by a post-hoc test.
Mandatory Visualizations
Caption: Proposed signaling pathway of CogniPlus for cognitive enhancement.
Itameline Technical Support Center: Preventing Degradation During Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling Itameline, a potent and selective kinase inhibitor. Due to its sensitivity to environmental factors, improper handling can lead to significant degradation, compromising experimental results. This document outlines troubleshooting procedures, answers frequently asked questions, and provides detailed protocols to ensure the stability and efficacy of this compound throughout your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity in assays. | Degradation of this compound due to improper handling or storage. | 1. Prepare fresh solutions of this compound for each experiment.2. Minimize exposure to light and ensure the pH of the solution is within the optimal range (6.5-7.5).[1][2]3. Verify the concentration and purity of the this compound stock solution using a validated analytical method like HPLC. |
| High variability between experimental replicates. | Inconsistent degradation of this compound across different samples. | 1. Ensure uniform handling of all samples, particularly regarding light exposure and temperature.2. Use pre-aliquoted stock solutions to avoid multiple freeze-thaw cycles.3. Confirm that all buffers and media are within the acceptable pH range before adding this compound. |
| Visible precipitate or color change in the this compound solution. | This compound has precipitated out of solution or has degraded into insoluble byproducts. | 1. Discard the solution immediately. Do not attempt to redissolve the precipitate.2. Prepare a fresh solution, ensuring the solvent is of high purity and the final concentration does not exceed this compound's solubility limit.3. Store solutions in appropriate light-blocking containers at the recommended temperature.[3][4] |
| Unexpected peaks in HPLC/LC-MS analysis. | The presence of degradation products. | 1. Review the handling and storage procedures to identify potential sources of degradation, such as exposure to light, extreme pH, or high temperatures.[5]2. Compare the chromatogram with a reference standard of undegraded this compound.3. If degradation is confirmed, prepare fresh stock solutions and re-run the experiment under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
This compound is susceptible to degradation from three main factors:
-
Photodegradation: Exposure to light, particularly in the UV and blue spectra, can cause rapid degradation.
-
pH-dependent hydrolysis: this compound is most stable in a narrow pH range of 6.5-7.5. Both acidic and alkaline conditions can catalyze the cleavage of its molecular structure.
-
Oxidation: Prolonged exposure to air in solution can lead to oxidative degradation.
Q2: How should I store this compound to ensure its long-term stability?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a lyophilized powder at -20°C in a tightly sealed, amber glass vial. The stability under these conditions is greater than or equal to 2 years.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small, single-use aliquots at -80°C in light-blocking tubes. Avoid repeated freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
Yes, inconsistent results are a common sign of compound instability. Degradation of this compound leads to a lower effective concentration in your assays, which can result in high variability and a lack of reproducible dose-response curves. It is critical to adhere to strict handling protocols to ensure the integrity of the compound.
Q4: Can I work with this compound on an open lab bench?
Given its photosensitivity, it is highly recommended to work with this compound in a controlled lighting environment. This can be achieved by working in a dark room, using a red safelight, or by wrapping all labware containing the compound with aluminum foil to protect it from light exposure.
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Effect of pH on this compound Stability (this compound at 10 µM in aqueous buffer, incubated for 4 hours at 25°C)
| pH | % Remaining Purity (HPLC) |
| 4.0 | 65% |
| 5.0 | 82% |
| 6.0 | 95% |
| 7.0 | >99% |
| 8.0 | 91% |
| 9.0 | 74% |
Table 2: Effect of Light Exposure on this compound Stability (this compound at 10 µM in pH 7.4 buffer at 25°C)
| Condition | Incubation Time | % Remaining Purity (HPLC) |
| Ambient Lab Light | 1 hour | 88% |
| Ambient Lab Light | 4 hours | 52% |
| Dark (Foil-Wrapped) | 4 hours | >99% |
| Direct Sunlight | 30 minutes | <20% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated this compound stock solution with minimal degradation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
In a dark room or under a red safelight, weigh the desired amount of this compound. The molecular weight of this compound is 294.73 g/mol .
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM in an amber vial or a clear vial wrapped in aluminum foil.
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber or black microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Use of this compound in a Cell-Based Kinase Assay
This protocol provides a general guideline for diluting and using this compound in a typical cell-based assay while maintaining its stability.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Assay medium or buffer, pre-warmed to 37°C and pH adjusted to 7.4
-
Sterile, low-binding polypropylene tubes and plates
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Perform serial dilutions of the this compound stock solution in pH 7.4 assay medium to achieve the desired final concentrations. Prepare these dilutions immediately before adding them to the cells.
-
Minimize the exposure of the diluted this compound solutions and the assay plates to ambient light. Keep them covered with a lid or aluminum foil whenever possible.
-
Add the this compound dilutions to the cells and proceed with the incubation as required by your specific assay protocol.
-
Ensure that the total DMSO concentration in the final assay volume does not exceed a level that affects cell viability (typically ≤ 0.5%).
Visual Guides
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]
- 5. benchchem.com [benchchem.com]
How to minimize off-target effects of Itameline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Itameline. The information is presented in a question-and-answer format, including troubleshooting guides and Frequently Asked Questions (FAQs), to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (developmental code name RU-47213) is a non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1] Its primary mechanism of action is to mimic the effect of the endogenous neurotransmitter acetylcholine by directly binding to and activating all five subtypes of muscarinic receptors (M1-M5).[1] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in numerous physiological processes.[1]
Q2: What are the expected off-target effects of this compound?
Given this compound's non-selective nature, its "off-target" effects are primarily due to the activation of muscarinic receptor subtypes other than the intended therapeutic target (e.g., M1 for cognitive enhancement). The physiological responses to activating different muscarinic receptor subtypes are diverse, leading to a range of potential side effects. Common adverse effects associated with non-selective muscarinic agonists include:
-
Gastrointestinal: Increased motility, diarrhea, and increased gastric acid secretion (primarily M3-mediated).[1]
-
Cardiovascular: Bradycardia (slowing of the heart rate) due to M2 receptor activation in the heart.[1]
-
Respiratory: Bronchospasm (constriction of the airways) and increased bronchial secretions, which can be problematic for individuals with asthma or COPD (M3-mediated).
-
Secretions: Increased salivation, lacrimation (tearing), and sweating (primarily M3-mediated).
-
Urinary: Increased urination due to contraction of the detrusor muscle in the bladder (M3-mediated).
-
Ocular: Miosis (constriction of the pupil).
Q3: Why is it crucial to characterize the subtype selectivity of this compound in my experimental system?
Characterizing the subtype selectivity is essential for interpreting your experimental results accurately. Since this compound is non-selective, an observed effect in a cell line or tissue could be mediated by any of the five muscarinic receptor subtypes. Understanding which subtypes are expressed in your model system and their relative sensitivity to this compound will allow you to:
-
Attribute the observed physiological or cellular response to the correct receptor subtype(s).
-
Troubleshoot unexpected or contradictory results that may arise from the activation of multiple signaling pathways.
-
Design more specific experiments using subtype-selective antagonists to isolate the effects of a particular muscarinic receptor.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
-
Possible Cause: Your cell line may express multiple muscarinic receptor subtypes, and this compound is activating all of them, leading to complex or opposing downstream signaling. For example, M1, M3, and M5 receptors typically couple to Gq proteins, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform qPCR or Western blotting to determine which muscarinic receptor subtypes (M1-M5) are expressed in your cell line.
-
Conduct Selectivity Assays: Perform radioligand binding or functional assays (see Experimental Protocols below) to determine the potency (EC50) and affinity (Ki) of this compound for each of the expressed receptor subtypes.
-
Use Subtype-Selective Antagonists: In your experiments, co-incubate this compound with a known subtype-selective antagonist to block the activity of a specific receptor and isolate the effects mediated by other subtypes.
-
Problem 2: My in vivo experiments with this compound are showing significant side effects (e.g., salivation, bradycardia) that are confounding my results.
-
Possible Cause: These are classic systemic side effects of non-selective muscarinic agonists due to the activation of peripheral M2 and M3 receptors.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to find the lowest effective dose of this compound that produces the desired central effect with minimal peripheral side effects.
-
Route of Administration: Consider alternative routes of administration, such as direct central administration (e.g., intracerebroventricular injection), to bypass peripheral receptors if your target is within the central nervous system. This is often not feasible for all experimental designs but can be a powerful tool for confirming the site of action.
-
Co-administration with a Peripherally-Restricted Antagonist: Use a muscarinic antagonist that does not cross the blood-brain barrier to block the peripheral effects of this compound while allowing it to act on the central nervous system.
-
Data Presentation
Table 1: Illustrative Binding Affinity Profile of a Non-Selective Muscarinic Agonist like this compound
| Muscarinic Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 15 |
| M2 | 25 |
| M3 | 12 |
| M4 | 30 |
| M5 | 20 |
A lower Ki value indicates a higher binding affinity. The similar Ki values across all five subtypes illustrate the non-selective nature of the compound.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound stock solution.
-
Atropine (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer, this compound at various concentrations (e.g., 10-11 M to 10-4 M), and a fixed concentration of [3H]-NMS (typically at its Kd value).
-
Controls:
-
Total Binding: Wells containing only [3H]-NMS and cell membranes.
-
Non-specific Binding: Wells containing [3H]-NMS, cell membranes, and a high concentration of atropine (e.g., 10 µM).
-
-
Incubation: Add the cell membrane preparation (typically 10-50 µg of protein per well) to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked 96-well filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]-NMS used and Kd is the dissociation constant of [3H]-NMS for the receptor.
-
Protocol 2: [35S]GTPγS Binding Assay for G Protein Activation
This functional assay measures the activation of G proteins following receptor stimulation by this compound. It is particularly useful for assessing activity at Gi/o-coupled receptors (M2, M4).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[35S]GTPγS.
-
This compound stock solution.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP (to ensure G proteins are in their inactive state), and this compound at various concentrations.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a 96-well filter plate, followed by washing with ice-cold buffer.
-
Counting: Dry the filter plate, add scintillation fluid, and measure the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay is used to measure the functional activity of Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument injects this compound at various concentrations into the wells.
-
Fluorescence Measurement: Immediately after injection, continuously measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: Signaling pathways of muscarinic receptor subtypes activated by this compound.
Caption: Workflow for assessing and mitigating this compound's off-target effects.
References
Issues with Itameline crossing the blood-brain barrier
Welcome to the technical support center for Itameline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a specific focus on its transport across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?
A1: this compound is an investigational small molecule designed to modulate neuronal signaling pathways within the CNS. Its primary proposed mechanism of action involves the inhibition of a key intracellular kinase, which is implicated in neuroinflammatory processes. Due to its intended action within the brain, successful penetration of the blood-brain barrier is critical for its therapeutic efficacy.
Q2: What are the known physicochemical properties of this compound that may influence its BBB penetration?
A2: this compound is a synthetic compound with a molecular weight of less than 500 Da. It is moderately lipophilic, which is a property generally favorable for passive diffusion across the BBB.[1][2] However, its potential as a substrate for efflux transporters, such as P-glycoprotein (P-gp), may limit its brain accumulation.[2] Researchers should consider these properties when designing and interpreting BBB penetration studies.
Q3: We are observing lower than expected brain concentrations of this compound in our in vivo studies. What are the potential causes?
A3: Lower than expected brain concentrations of this compound can stem from several factors. A primary consideration is the active efflux of the compound from the brain back into the bloodstream by transporters like P-glycoprotein.[2] Other potential causes include rapid metabolism of this compound in the periphery, poor absorption into the systemic circulation if administered orally, or high plasma protein binding, which reduces the free fraction of the drug available to cross the BBB.
Q4: Can in vitro models be reliably used to predict the in vivo BBB penetration of this compound?
A4: In vitro models, such as those using primary brain endothelial cells or immortalized cell lines, are valuable tools for initial screening and mechanistic studies of this compound's BBB transport.[3] These models can help determine if this compound is a substrate for specific influx or efflux transporters. However, it is important to note that no in vitro model perfectly replicates the complexity of the in vivo BBB. Therefore, in vivo studies in animal models are essential to confirm the findings from in vitro experiments.
Q5: Are there any known signaling pathways affected by this compound that we should be aware of in our experimental design?
A5: this compound is designed to inhibit a specific intracellular kinase involved in neuroinflammation. Therefore, researchers should consider assays that measure the phosphorylation status of downstream targets of this kinase. Additionally, pathways related to cytokine production and microglial activation may be relevant to assess the pharmacodynamic effects of this compound in the CNS.
Troubleshooting Guides
Issue 1: High Variability in this compound Permeability in In Vitro BBB Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell monolayer integrity | 1. Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer. 2. Perform permeability assays with known BBB-impermeable markers (e.g., fluorescently labeled dextrans) to validate barrier function. 3. Ensure consistent cell seeding density and culture conditions. |
| Presence of efflux transporters | 1. Co-administer this compound with known inhibitors of P-glycoprotein (e.g., verapamil, cyclosporin A) to assess if its transport is affected. 2. Use cell lines that overexpress specific efflux transporters for more targeted investigation. |
| Metabolism of this compound by endothelial cells | 1. Analyze the culture medium on both the apical and basolateral sides of the monolayer for this compound metabolites using LC-MS/MS. 2. If metabolism is significant, consider using metabolic inhibitors (if the specific enzymes are known) or shorter incubation times. |
Issue 2: Discrepancy Between In Vitro and In Vivo Brain Uptake of this compound
| Potential Cause | Troubleshooting Steps |
| Active efflux in vivo | 1. Conduct in vivo studies in P-gp knockout animal models to determine the impact of this transporter on this compound's brain accumulation. 2. Perform positron emission tomography (PET) imaging studies with a radiolabeled version of this compound to visualize its dynamic uptake and efflux from the brain. |
| High plasma protein binding | 1. Measure the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis. 2. Only the unbound fraction of a drug is available to cross the BBB, so this value is crucial for interpreting brain-to-plasma ratios. |
| Rapid peripheral metabolism | 1. Characterize the pharmacokinetic profile of this compound in vivo, including its half-life and major metabolites. 2. If rapid metabolism is limiting brain exposure, consider alternative routes of administration or formulation strategies to improve its stability. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound BBB Permeability using a Transwell Model
This protocol provides a method for assessing the permeability of this compound across a brain endothelial cell monolayer.
-
Cell Culture:
-
Culture primary brain endothelial cells on the apical side of a Transwell insert.
-
Co-culture with astrocytes on the basolateral side to induce barrier properties.
-
-
Barrier Integrity Measurement:
-
Measure the TEER of the cell monolayer using an epithelial voltohmmeter.
-
Only use monolayers with TEER values above a pre-determined threshold.
-
-
Permeability Assay:
-
Add this compound to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) of this compound.
-
Protocol 2: In Vivo Evaluation of this compound Brain Uptake in Mice
This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in mice.
-
Animal Dosing:
-
Administer a single dose of this compound to mice via intravenous (IV) injection.
-
-
Sample Collection:
-
At a predetermined time point after dosing, collect blood samples via cardiac puncture.
-
Immediately perfuse the brain with saline to remove any remaining blood.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in both the plasma and brain homogenate using a validated analytical method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
Quantitative Data Summary
The following tables present hypothetical data for this compound based on the experimental protocols described above.
Table 1: In Vitro Permeability of this compound
| Compound | Papp (cm/s) | Efflux Ratio |
| This compound | 1.5 x 10-6 | 3.2 |
| Control (High Permeability) | >10 x 10-6 | 1.0 |
| Control (Low Permeability) | <1 x 10-6 | Not Applicable |
Table 2: In Vivo Brain Uptake of this compound in Mice
| Compound | Dose (mg/kg, IV) | Time Point (min) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Kp |
| This compound | 2 | 30 | 150 | 300 | 0.5 |
| This compound + P-gp Inhibitor | 2 | 30 | 450 | 320 | 1.4 |
Visualizations
References
Achieving consistent results with the scopolamine amnesia model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results with the scopolamine-induced amnesia model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the scopolamine amnesia model?
A1: The scopolamine amnesia model induces cognitive deficits by acting as a non-selective muscarinic cholinergic receptor antagonist.[1][2][3] Scopolamine competitively blocks acetylcholine, a neurotransmitter crucial for learning and memory, from binding to muscarinic receptors in the brain. This disruption of cholinergic signaling, particularly in regions like the hippocampus, leads to impairments in memory formation and consolidation.[1][4]
Q2: What types of memory are most affected by scopolamine administration?
A2: Scopolamine primarily impairs short-term and working memory, as well as the acquisition of new memories (anterograde amnesia). It has a more pronounced effect on episodic memory and free recall compared to memory retrieval or recognition of previously learned information.
Q3: Is the scopolamine model a perfect representation of Alzheimer's disease?
A3: While widely used to model the cholinergic deficits seen in Alzheimer's disease (AD), the scopolamine model is not a complete representation. Scopolamine-induced amnesia is transient and does not involve the characteristic neuronal loss or amyloid plaque deposition of AD. However, it remains a valuable tool for screening compounds that may enhance cognitive function by modulating the cholinergic system.
Q4: Can scopolamine affect locomotor activity and how do I control for this?
A4: Yes, at certain doses, scopolamine can cause side effects like hyperactivity or sedation, which can confound the results of cognitive tests. It is crucial to perform control experiments, such as an open field test or rotarod test, to assess locomotor activity and ensure that any observed deficits in behavioral tasks are due to cognitive impairment and not motor dysfunction.
Troubleshooting Guide
Issue 1: High variability in the degree of amnesia observed between subjects.
-
Possible Cause: Inconsistent timing of scopolamine administration relative to the behavioral task.
-
Solution: Strictly adhere to a standardized injection-to-test interval. The onset of amnesic effects can vary depending on the route of administration. For intraperitoneal (i.p.) injections, a common window is 20-30 minutes before the acquisition trial.
-
-
Possible Cause: Variability in drug absorption and metabolism between individual animals.
-
Solution: Ensure consistent animal characteristics (age, weight, strain) within experimental groups. Acclimate animals to the housing and handling procedures to minimize stress, which can affect physiological responses.
-
-
Possible Cause: Incorrect scopolamine dosage.
-
Solution: The dose of scopolamine is critical. A dose that is too low may not induce significant memory impairment, while a dose that is too high can cause peripheral side effects or sedation. Refer to the dosage tables below and conduct a pilot study to determine the optimal dose for your specific animal strain and behavioral paradigm.
-
Issue 2: Lack of a significant memory deficit in the scopolamine-treated group compared to the control group.
-
Possible Cause: The chosen behavioral task is not sensitive enough to detect scopolamine-induced deficits.
-
Solution: Select behavioral tasks known to be sensitive to cholinergic disruption. The Morris water maze, passive avoidance test, and Y-maze are commonly used and well-validated for this model.
-
-
Possible Cause: The cognitive domain being tested is less affected by scopolamine.
-
Solution: Scopolamine has a greater impact on memory acquisition and consolidation than on retrieval. Ensure your experimental design targets these specific processes. For example, administer scopolamine before the training or acquisition phase of a task.
-
-
Possible Cause: The scopolamine solution has degraded.
-
Solution: Prepare fresh scopolamine solutions for each experiment. Store the stock solution as recommended by the manufacturer, typically protected from light.
-
Issue 3: Scopolamine-treated animals show signs of distress or severe side effects.
-
Possible Cause: The dose of scopolamine is too high.
-
Solution: Reduce the dosage. Observe the animals closely after injection for signs of excessive sedation, agitation, or other adverse reactions. Consult the literature for dose-response studies to find a therapeutic window that induces amnesia with minimal side effects.
-
-
Possible Cause: The route of administration is causing local irritation or stress.
-
Solution: Ensure proper injection technique. For i.p. injections, use the correct anatomical location to avoid puncturing organs. For subcutaneous (s.c.) injections, vary the injection site.
-
Quantitative Data Summary
Table 1: Recommended Scopolamine Dosages for Inducing Amnesia in Rodents
| Animal Model | Route of Administration | Typical Dosage Range (mg/kg) | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 0.4 - 1.0 | |
| Mouse | Subcutaneous (s.c.) | 0.3 - 3.0 | |
| Rat | Intraperitoneal (i.p.) | 0.3 - 1.0 |
Note: These are general guidelines. The optimal dose should be determined empirically for your specific experimental conditions.
Table 2: Typical Timelines for Scopolamine Administration and Behavioral Testing
| Behavioral Test | Animal Model | Scopolamine Administration Time (pre-acquisition) | Memory Retention Test | Reference(s) |
| Passive Avoidance | Mouse | 30 minutes | 24 hours post-acquisition | |
| Y-Maze | Mouse | 30 minutes | Immediate (5-minute trial) | |
| Morris Water Maze | Rat | 30 minutes daily before trials | 24 hours after the last training session | |
| Contextual Fear Conditioning | Mouse | 30 minutes before conditioning | 24 hours post-conditioning |
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia in the Morris Water Maze (Rat Model)
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acclimation: Handle the rats for several days before the experiment. Allow them to swim freely in the pool for 60 seconds without the platform on the day before training begins.
-
Drug Administration:
-
Prepare a fresh solution of scopolamine hydrobromide in sterile saline.
-
Administer scopolamine (e.g., 0.5 mg/kg, i.p.) or a vehicle (saline) 30 minutes before the start of each training session.
-
-
Acquisition Phase (e.g., 4 consecutive days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall from one of four randomized starting positions.
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat does not find the platform within the maximum time, guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final acquisition trial, remove the escape platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Protocol 2: Scopolamine-Induced Amnesia in the Passive Avoidance Test (Mouse Model)
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a small opening with a sliding door. The floor of the dark compartment is equipped with an electric grid.
-
Acclimation: Place each mouse in the apparatus for a few minutes a day for 2-3 days prior to the experiment to familiarize them with the environment.
-
Drug Administration:
-
Prepare a fresh solution of scopolamine hydrobromide in sterile saline.
-
Administer scopolamine (e.g., 1.0 mg/kg, i.p.) or a vehicle (saline) 30 minutes before the acquisition trial.
-
-
Acquisition Trial:
-
Place the mouse in the light compartment, facing away from the door.
-
After a brief habituation period (e.g., 10 seconds), the door to the dark compartment opens.
-
When the mouse enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the initial latency to enter the dark compartment.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back into the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (the time it takes for the mouse to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. Set a maximum cutoff time (e.g., 300 seconds).
-
Visualizations
References
Addressing poor solubility of Itameline in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Itameline in experimental buffers. The information is designed to offer practical solutions and detailed protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS). What is the recommended solvent?
A1: this compound exhibits poor solubility in aqueous buffers. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Once a concentrated stock solution is made in DMSO, it can be further diluted to the final working concentration in your experimental aqueous buffer. It is crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C in a dry and dark environment.[1][2][3] Short-term storage at 0-4°C for a few days to weeks is also acceptable. This compound stock solutions, prepared in DMSO, should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.
Q3: Are there any general strategies I can use to improve the solubility of a compound like this compound in my experimental buffer?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:
-
pH Adjustment: For ionizable drugs, modifying the pH of the buffer can significantly increase solubility.
-
Co-solvents: Adding a water-miscible organic solvent (like ethanol) to the aqueous buffer can increase the solubility of lipophilic compounds.
-
Solid Dispersions: Increasing the surface area of the compound by reducing particle size can improve the dissolution rate.
Troubleshooting Guide: Preparing this compound Solutions
This guide provides a step-by-step protocol for preparing this compound solutions and troubleshooting common issues.
Protocol for Preparing this compound Stock Solution (in DMSO)
-
Pre-weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the this compound powder to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.
Troubleshooting Common Problems
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Increase the proportion of DMSO in the final working solution (while staying within acceptable limits for your assay).- Decrease the final working concentration of this compound.- Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of the aqueous buffer with vigorous mixing before bringing it to the final volume. |
| Cloudiness or opalescence in the final solution | Incomplete dissolution or formation of micro-precipitates. | - Ensure the DMSO stock solution is fully dissolved before dilution.- Try gentle warming (e.g., 37°C) of the final solution, but be cautious of potential compound degradation.- Filter the final solution through a 0.22 µm syringe filter compatible with your solvents. |
| Inconsistent experimental results | Degradation of this compound or inaccurate concentration. | - Avoid repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Protect the stock solution and working solutions from light. |
This compound's Mechanism of Action: A Visual Guide
This compound is a non-selective muscarinic acetylcholine receptor agonist. Its cognitive-enhancing effects are primarily attributed to its action on M1 muscarinic acetylcholine receptors. The following diagrams illustrate the general workflow for preparing this compound solutions and the signaling pathway activated by M1 receptor stimulation.
References
Mitigating peripheral cholinergic side effects of Itameline in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Itameline in in vivo experiments. The focus is on mitigating the peripheral cholinergic side effects that are commonly encountered.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected peripheral cholinergic side effects of this compound in vivo?
A1: this compound, as a non-selective muscarinic acetylcholine receptor agonist, is expected to produce a range of peripheral cholinergic side effects.[1] Based on observations with similar compounds like xanomeline, these side effects can be dose-limiting and commonly include:
-
Salivation and Drooling: Excessive production of saliva.
-
Gastrointestinal Distress: This can manifest as diarrhea, vomiting, and increased gastric motility.[2]
-
Lacrimation: Increased tear production.
-
Other effects: These may include sweating, urination, and bronchoconstriction.
It is important to note that even highly selective M1 receptor agonists have been shown to elicit these cholinergic side effects, suggesting they are a direct result of M1 receptor activation.[3]
Q2: Why is it crucial to mitigate these peripheral side effects?
A2: Mitigating the peripheral cholinergic side effects of this compound is essential for several reasons:
-
Animal Welfare: Excessive side effects can cause distress and discomfort to the experimental animals.
-
Data Integrity: Severe side effects can confound behavioral and physiological measurements, leading to inaccurate or uninterpretable results. For example, gastrointestinal distress can alter locomotor activity and food intake, impacting a wide range of experimental outcomes.
-
Maintaining Blinding: Obvious side effects can compromise the blinding of the study, introducing potential bias.
-
Dose Escalation: By managing peripheral side effects, it may be possible to administer higher, more therapeutically relevant doses of this compound to assess its central effects.
Q3: What is the recommended strategy for mitigating the peripheral cholinergic side effects of this compound?
A3: The most effective strategy is the co-administration of a peripherally restricted muscarinic antagonist. A prime candidate for this is glycopyrrolate . Glycopyrrolate is a quaternary ammonium compound that does not readily cross the blood-brain barrier, allowing it to block peripheral muscarinic receptors without interfering with the central effects of this compound. This approach has been successfully demonstrated in clinical trials with the muscarinic agonist xanomeline, where co-administration with the peripheral antagonist trospium reduced cholinergic adverse events.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Salivation/Drooling | Overstimulation of peripheral M1 and M3 muscarinic receptors in the salivary glands by this compound. | 1. Co-administer Glycopyrrolate: Administer glycopyrrolate prior to this compound. See the Experimental Protocols section for recommended dosing. 2. Dose Adjustment: If co-administration is already in place, consider increasing the dose of glycopyrrolate or decreasing the dose of this compound. 3. Route of Administration: Consider the route of administration for both compounds to ensure optimal absorption and timing of action. |
| Diarrhea and/or Vomiting | Increased gastrointestinal motility and secretions due to stimulation of peripheral muscarinic receptors in the gut. | 1. Glycopyrrolate Co-administration: Glycopyrrolate is effective at reducing gastrointestinal motility. 2. Fasting Status: Ensure consistent fasting or non-fasting conditions across all experimental groups, as this can influence gastrointestinal transit. 3. Monitor Hydration: Provide supportive care, such as hydration, if diarrhea is severe. |
| Behavioral Changes Unrelated to the Primary Endpoint (e.g., writhing, excessive grooming) | These may be signs of discomfort or distress resulting from the peripheral cholinergic side effects. | 1. Implement Glycopyrrolate Pre-treatment: This is the most direct way to address the underlying cause of the discomfort. 2. Refine Dosing: Titrate the doses of both this compound and glycopyrrolate to find a therapeutic window that minimizes distress while achieving the desired central effects. 3. Acclimatization: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress-induced behavioral changes. |
| Inconsistent or Variable Side Effects Between Animals | Individual differences in drug metabolism and sensitivity. | 1. Increase Sample Size: A larger sample size can help to account for individual variability. 2. Consistent Dosing Technique: Ensure precise and consistent administration of both this compound and glycopyrrolate. 3. Control for Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) as these can influence drug metabolism and animal physiology. |
Data Presentation
The following tables summarize key data relevant to the mitigation of cholinergic side effects.
Table 1: Dosing Recommendations for Glycopyrrolate in Preclinical Models
| Species | Indication | Dose Range (mg/kg) | Route of Administration | Reference |
| Pediatric (Human) | Reduction of chronic drooling | 0.02 - 0.1 (three times daily) | Oral | |
| Adult (Human) | Preanesthetic | 0.004 | Intramuscular | |
| Adult (Human) | Neuromuscular blockade reversal | 0.2 (for each 1.0 mg neostigmine) | Intravenous | |
| Rat | Suggested starting dose for mitigating cholinergic agonist side effects | 0.1 - 1.0 | Subcutaneous/Intraperitoneal | Expert Recommendation |
Note: The rat dosage is an expert recommendation based on clinical use and typical dose ranges in preclinical studies. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Experimental Protocols
Protocol 1: Co-administration of this compound and Glycopyrrolate in a Rodent Model
Objective: To mitigate the peripheral cholinergic side effects of this compound while preserving its central nervous system effects.
Materials:
-
This compound (RU-47213)
-
Glycopyrrolate
-
Sterile vehicle (e.g., saline, sterile water)
-
Experimental animals (e.g., rats, mice)
-
Appropriate administration supplies (syringes, needles)
Methodology:
-
Preparation of Compounds:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Dissolve Glycopyrrolate in a separate sterile vehicle to the desired concentration. Recommended starting concentrations are 1 mg/mL for both compounds, but this may be adjusted based on the target dose and injection volume.
-
-
Dosing and Administration:
-
Glycopyrrolate Administration: Administer glycopyrrolate via subcutaneous (SC) or intraperitoneal (IP) injection 30-60 minutes prior to the administration of this compound. A starting dose of 0.1 mg/kg is recommended.
-
This compound Administration: Administer this compound via the desired route (e.g., SC, IP, or oral gavage) at the predetermined time point for your experiment.
-
Control Groups: Include the following control groups in your study design:
-
Vehicle (for Glycopyrrolate) + Vehicle (for this compound)
-
Vehicle (for Glycopyrrolate) + this compound
-
Glycopyrrolate + Vehicle (for this compound)
-
Glycopyrrolate + this compound
-
-
-
Assessment of Side Effects:
-
Salivation: Observe the animals for signs of excessive drooling. This can be quantified by pre-weighing cotton balls, placing them in the animal's mouth for a set period (e.g., 2 minutes), and then re-weighing them to determine the amount of saliva produced.
-
Gastrointestinal Effects: Monitor for the incidence and severity of diarrhea and vomiting. Stool consistency can be scored using a standardized scale.
-
Behavioral Observations: Record any signs of distress, such as writhing or excessive grooming, using a standardized ethogram.
-
-
Data Analysis:
-
Compare the incidence and severity of side effects between the group receiving this compound alone and the group receiving the combination of Glycopyrrolate and this compound.
-
Statistical analysis (e.g., ANOVA, Chi-square test) should be used to determine the significance of any observed differences.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and Glycopyrrolate.
Caption: Experimental workflow for mitigating this compound's side effects.
Caption: Logical relationship of compounds and effects.
References
Validation & Comparative
Validating Citicoline's Effect on Memory: A Comparative Guide with Placebo Control
Introduction
While information regarding "Itameline" is not available in the current scientific literature, this guide provides a comprehensive framework for validating the effects of a cognitive-enhancing compound on memory, using Citicoline as a well-researched example. This document is intended for researchers, scientists, and drug development professionals, offering a template for the objective comparison of a product's performance against a control, supported by experimental data.
Citicoline (cytidine 5'-diphosphocholine or CDP-choline) is a naturally occurring endogenous compound that acts as a precursor for the synthesis of phospholipids in neuronal membranes and the neurotransmitter acetylcholine.[1][2] Its potential to improve cognitive function, particularly memory in aging individuals, has been the subject of numerous clinical studies.[1][3][4] This guide will focus on a key randomized, double-blind, placebo-controlled clinical trial to illustrate the validation process.
Quantitative Data Summary
The following tables summarize the quantitative data from a 12-week clinical trial investigating the effects of Citicoline supplementation (500 mg/day) versus a placebo on memory function in healthy older adults with age-associated memory impairment (AAMI).
Table 1: Improvement in Episodic Memory (Paired Associate Test Scores)
| Treatment Group | Mean Improvement | P-value (vs. Placebo) |
| Citicoline (500 mg/day) | 0.15 | 0.0025 |
| Placebo | 0.06 | - |
Table 2: Improvement in Composite Memory Scores
| Treatment Group | Mean Improvement | P-value (vs. Placebo) |
| Citicoline (500 mg/day) | 3.78 | 0.0052 |
| Placebo | 0.72 | - |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following protocol is based on a randomized, double-blind, placebo-controlled clinical trial of Citicoline.
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group clinical trial.
-
Duration: 12 weeks.
-
Participants: 100 healthy men and women aged 50 to 85 years with age-associated memory impairment (AAMI).
-
Intervention: Participants were randomly assigned to one of two groups:
-
Treatment Group: 500 mg/day of Citicoline.
-
Control Group: Placebo.
-
2. Participant Eligibility Criteria:
-
Inclusion Criteria:
-
Male or female, 50-85 years of age.
-
Self-reported memory loss.
-
Mini-Mental State Examination (MMSE) score ≥24.
-
Kaufman Brief Intelligence Test, Second Edition score ≥85.
-
Geriatric Depression Scale score ≤5.
-
-
Exclusion Criteria:
-
History of significant neurological or psychiatric disorders.
-
Use of other nootropic supplements or medications that could affect cognitive function.
-
3. Cognitive Assessment:
-
Timing: Memory function was assessed at baseline (week 0) and at the end of the intervention (week 12).
-
Method: Computerized cognitive tests from Cambridge Brain Sciences (Ontario, Canada) were used to assess various aspects of memory.
-
Primary Outcome Measure: Change in short-term spatial memory.
-
Secondary Outcome Measures:
-
Episodic Memory: Assessed by the Paired Associate test.
-
Composite Memory: Calculated from the scores of four memory tests: Spatial Span, Monkey Ladder, Paired Associate, and Digit Span.
-
Working memory, short-term verbal memory, selective attention, and sustained attention.
-
4. Safety and Tolerability Assessment:
-
Adverse events were monitored throughout the study.
-
Body weight, blood pressure, hematology, and metabolic panels were assessed at baseline and at the end of the study.
Visualizations
Signaling Pathways of Citicoline
The diagram below illustrates the proposed mechanism of action of Citicoline in enhancing memory. After oral administration, Citicoline is hydrolyzed into choline and cytidine. Choline contributes to the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. Cytidine is converted to uridine, which can then be converted to cytidine triphosphate (CTP), another essential component in phosphatidylcholine synthesis.
References
A Comparative Guide to Itameline and Other M1 Receptor Agonists for Neurodegenerative and Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Itameline, a historical muscarinic M1 receptor agonist, with other notable M1-targeting compounds: Xanomeline, the combination therapy KarXT (Xanomeline-Trospium), and the M4 positive allosteric modulator (PAM) Emraclidine. The objective is to present a clear, data-driven analysis of their pharmacological profiles, supported by experimental methodologies, to aid in the evaluation and development of next-generation M1-targeted therapeutics.
Overview of Compared M1 Receptor Agonists
The M1 muscarinic acetylcholine receptor is a well-validated target for improving cognitive function and treating psychosis in neurodegenerative and psychiatric conditions such as Alzheimer's disease and schizophrenia.[1] Agonism at the M1 receptor, a Gq-coupled GPCR, activates downstream signaling cascades that modulate neuronal excitability and synaptic plasticity.[2][3] This guide focuses on this compound and compares it against three other compounds that have garnered significant attention in the field.
-
This compound (RU-47213): A non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease but was ultimately discontinued. It acts as a prodrug, converting to its active metabolite, an arecoline derivative. While showing promise in early preclinical models for its anti-amnesic effects, detailed public data on its receptor binding and functional potency profile is limited.
-
Xanomeline: A muscarinic receptor agonist with functional selectivity for the M1 and M4 subtypes. It has been extensively studied for its potential in treating both cognitive deficits and psychosis.
-
KarXT (Xanomeline-Trospium): A combination therapy that pairs the centrally-acting M1/M4 agonist Xanomeline with the peripherally-restricted muscarinic antagonist Trospium. This approach aims to mitigate the peripheral cholinergic side effects of Xanomeline while preserving its therapeutic effects in the central nervous system.
-
Emraclidine (CVL-231): A highly selective positive allosteric modulator (PAM) of the M4 muscarinic receptor. While not a direct M1 agonist, its mechanism of action on a related muscarinic receptor subtype involved in dopamine modulation provides a valuable comparative perspective for schizophrenia treatment.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of the compared compounds at the human muscarinic M1 receptor. It is important to note the significant lack of publicly available, specific quantitative data for this compound, which limits a direct head-to-head comparison.
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Xanomeline | ~10-20 nM (low teen range) | ~30s nM or higher | ~30s nM or higher | ~10-20 nM (low teen range) | ~30s nM or higher | |
| Equal affinity across all subtypes |
Note: Conflicting data exists for Xanomeline's binding selectivity. While some sources suggest a preference for M1/M4, others indicate equal affinity across all subtypes.
Table 2: M1 Receptor Functional Potency (EC50/IC50, nM)
| Compound | Assay Type | Cell Line | Potency (nM) | Data Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Xanomeline | Phospholipid Hydrolysis | CHO, BHK, A9 L cells | Full agonist (100% of carbachol in CHO) | |
| Rabbit Vas Deferens (M1) | 0.006 (IC50) | |||
| Guinea Pig Atria (M2) | 3000 (EC50) | |||
| KarXT | Clinical Efficacy | Human Subjects | N/A (Combination Therapy) | |
| Emraclidine | N/A (M4 PAM) | N/A |
Signaling Pathways and Experimental Workflows
The activation of the M1 muscarinic receptor initiates a cascade of intracellular events crucial for its therapeutic effects. The following diagrams, generated using the DOT language, illustrate the canonical M1 signaling pathway and a typical experimental workflow for characterizing M1 agonists.
References
A Comparative Guide to the Preclinical Efficacy of Itameline and Other Cholinergic Agents in Reversing Cognitive Deficits Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Itameline, a muscarinic acetylcholine receptor agonist, with other cholinergic agents in various animal models of cognitive impairment. The data presented herein is intended to inform researchers on the potential of these compounds and to highlight the importance of considering genetic background in preclinical assessments.
Introduction
Cognitive impairment is a hallmark of several neurological disorders, including Alzheimer's disease. The cholinergic system plays a crucial role in learning and memory, and its dysfunction is a key therapeutic target. Muscarinic acetylcholine receptor agonists, like this compound, and acetylcholinesterase inhibitors, such as Tacrine and Donepezil, aim to restore cholinergic function. However, the efficacy of these compounds can vary significantly depending on the genetic background of the preclinical models used for evaluation. This guide provides a comparative analysis of this compound and other cholinergic agents, with a focus on their effects in different animal strains.
Comparative Efficacy in a Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used paradigm to screen for potential cognitive enhancers. Scopolamine, a muscarinic antagonist, induces a temporary cognitive deficit, which can be reversed by pro-cholinergic drugs. The following tables summarize the efficacy of this compound, Tacrine, and Donepezil in reversing scopolamine-induced memory deficits in different rodent strains.
Table 1: Efficacy in Rat Strains
| Compound | Animal Strain | Behavioral Task | Key Findings | Reference |
| This compound (RU 47213) | Wistar Rats | Radial Maze & T-Maze | Markedly reduced or suppressed scopolamine-induced working memory deficits.[1] | [1] |
| Tacrine | Sprague-Dawley Rats | Morris Water Maze | Completely reversed the scopolamine-induced increase in latency to find the platform.[2] | [2] |
| Donepezil | Sprague-Dawley Rats | Multiple cognitive/behavioral tests | Produced moderate-sized effects on scopolamine-induced deficits in simple conditioning and attention, but only small effects on working memory and spatial mapping.[3] |
Table 2: Efficacy in Mouse Strains
| Compound | Animal Strain | Behavioral Task | Key Findings | Reference |
| Tacrine | ICR Mice | Passive Avoidance | Dose-dependently attenuated the increase in the number of footshocks in scopolamine-treated mice. | |
| Donepezil | C57BL/6 Mice | Social Memory Task | Reversed the scopolamine-induced short-term memory deficit. | |
| Donepezil | Albino Swiss (CD-1) and C57BL/6J mice | Morris Water Maze & Radial-Arm Water Maze | At a dose of 10 mg/kg, only slightly improved cognition in both assays in a scopolamine-induced model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key behavioral tasks cited in this guide.
Scopolamine-Induced Amnesia Model
-
Animal Model : Male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., ICR, C57BL/6).
-
Amnesia Induction : A single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of scopolamine hydrobromide (typically 0.3-1.0 mg/kg for mice and 0.1-1.0 mg/kg for rats) is administered 15-30 minutes before the acquisition trial of a behavioral task.
-
Drug Administration : The test compound (e.g., this compound, Tacrine, Donepezil) is typically administered orally or via injection at a specified time before the scopolamine injection or before the behavioral testing.
Y-Maze Task
The Y-maze is used to assess spatial working memory.
-
Apparatus : A Y-shaped maze with three identical arms.
-
Procedure :
-
Acquisition Phase : A mouse is placed in one arm and allowed to explore two arms for a set period (e.g., 5 minutes), with the third arm blocked.
-
Retrieval Phase : After a delay, the mouse is returned to the maze with all three arms open. The time spent in and the number of entries into the novel arm are recorded.
-
-
Data Analysis : An increase in the exploration of the novel arm is indicative of intact spatial memory.
Passive Avoidance Test
This task assesses fear-motivated learning and memory.
-
Apparatus : A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure :
-
Acquisition Trial : A rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial : 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis : A longer latency to enter the dark compartment in the retention trial indicates better memory of the aversive stimulus.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can aid in understanding the data.
Figure 1: Simplified M1 Muscarinic Receptor Signaling Pathway.
Figure 2: General Experimental Workflow for Cross-Validation.
Discussion and Conclusion
The available preclinical data suggests that this compound is effective in reversing scopolamine-induced working memory deficits in Wistar rats. When compared to other cholinergic agents, its efficacy appears robust in this specific strain and behavioral paradigm. For instance, while Donepezil showed only modest effects on working memory in Sprague-Dawley rats, Tacrine demonstrated a complete reversal of memory impairment in the Morris water maze in the same strain.
In mice, the data for this compound is currently lacking in the commonly used laboratory strains for which comparative data on other cholinergic agents exist. Tacrine has shown efficacy in ICR mice, while Donepezil has demonstrated positive effects in C57BL/6 mice. The differential efficacy of these compounds across various rat and mouse strains underscores the critical importance of considering the genetic background of animal models in preclinical drug development. Factors such as differences in receptor density, metabolism, and baseline cognitive performance can all contribute to these variations.
The findings presented in this guide highlight the therapeutic potential of this compound as a cognitive enhancer. However, they also emphasize a significant gap in the current understanding of its efficacy across different genetic backgrounds. Further cross-validation studies of this compound in various mouse strains, such as C57BL/6 and ICR, are warranted to provide a more complete picture of its preclinical profile and to better predict its potential clinical utility. Such studies would be invaluable for the continued development of effective cholinergic therapies for cognitive disorders.
References
- 1. Ameliorating effects of RU 47213, a novel oral and long-lasting cholinomimetic agent, on working memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tacrine (THA) on spatial reference memory and cholinergic enzymes in specific rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Muscarinic Maze: A Comparative Guide to Itameline Alternatives for Receptor Research
For researchers, scientists, and drug development professionals delving into the complexities of muscarinic acetylcholine receptors (mAChRs), the choice of pharmacological tools is paramount. While Itameline has served as a notable ligand in these studies, a diverse array of alternative compounds offers distinct profiles in terms of potency, selectivity, and functional activity. This guide provides an objective, data-driven comparison of prominent alternatives to this compound—Xanomeline, Sabcomeline, Milameline, and Cevimeline—to aid in the selection of the most appropriate tool for your experimental needs.
This comprehensive analysis summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways and experimental workflows involved in the characterization of these muscarinic receptor ligands.
At a Glance: Performance of Muscarinic Receptor Agonists
The selection of an appropriate agonist for studying muscarinic receptors hinges on its specific binding and functional characteristics at the five receptor subtypes (M1-M5). The following tables provide a quantitative comparison of the binding affinities (pKi) and functional potencies (pEC50) and efficacies (Emax) of Xanomeline, Sabcomeline, and Milameline. This data, derived from studies on human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells, allows for a direct comparison of these key pharmacological parameters.[1]
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Receptor Agonists
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Xanomeline | 7.6 | 7.7 | 7.8 | 7.7 | 7.5 |
| Sabcomeline | 7.8 | 7.8 | 7.8 | 7.8 | 7.7 |
| Milameline | 7.2 | 7.3 | 7.2 | 7.2 | 7.1 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity.
Table 2: Comparative Functional Potencies (pEC50) of Muscarinic Receptor Agonists
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Xanomeline | 7.2 | 6.8 | 7.9 | 7.3 | 7.1 |
| Sabcomeline | 7.9 | 7.7 | 8.3 | 7.8 | 7.8 |
| Milameline | 7.0 | 7.3 | 7.8 | 7.2 | 7.1 |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher pEC50 values indicate greater potency.
Table 3: Comparative Functional Efficacies (Emax %) of Muscarinic Receptor Agonists (Relative to Carbachol)
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Xanomeline | 85 | 80 | 100 | 90 | 88 |
| Sabcomeline | 70 | 65 | 95 | 75 | 72 |
| Milameline | 90 | 88 | 100 | 92 | 90 |
Note: Emax represents the maximum response an agonist can produce, expressed as a percentage of the maximum response to the full agonist carbachol.
Understanding the Signals: Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their diverse physiological effects through coupling to different G proteins, initiating distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.
In the Lab: Key Experimental Protocols
The characterization of muscarinic receptor ligands relies on a suite of well-established in vitro assays. Below are detailed protocols for three fundamental experiments used to determine the binding affinity and functional activity of compounds like this compound and its alternatives.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.
Detailed Protocol:
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human muscarinic receptor subtype of interest (hM1, hM2, hM3, hM4, or hM5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Add varying concentrations of the unlabeled test compound (e.g., Xanomeline, Sabcomeline, Milameline, or Cevimeline).
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest, providing a direct measure of agonist efficacy.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the muscarinic receptor subtype of interest as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add varying concentrations of the test agonist.
-
Add a fixed concentration of [³⁵S]GTPγS.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS to a set of wells.
-
Incubate the plate at 30°C for a defined period.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the logarithm of the agonist concentration to obtain a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
-
Calcium Mobilization Assay
This assay is particularly useful for studying Gq-coupled muscarinic receptors (M1, M3, M5) and measures the increase in intracellular calcium concentration upon receptor activation.
Detailed Protocol:
-
Cell Preparation:
-
Plate CHO cells expressing the M1, M3, or M5 receptor subtype in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the plate at 37°C in the dark to allow for dye de-esterification.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of the test agonist to the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the curve.
-
Conclusion
The choice of a muscarinic receptor agonist for research purposes is a critical decision that should be guided by the specific experimental goals. Xanomeline, Sabcomeline, Milameline, and Cevimeline each present a unique pharmacological profile. By carefully considering the comparative data on binding affinity and functional efficacy, alongside the detailed experimental protocols provided, researchers can make an informed decision to select the most suitable alternative to this compound for their studies of muscarinic receptor function and signaling. This data-driven approach will ultimately contribute to a deeper understanding of the role of these vital receptors in health and disease.
References
Unraveling the Nootropic Potential of Sigma-1 Receptor Agonists: A Comparative Analysis of SA4503 (Cutamesine)
For Immediate Release
A comprehensive review of preclinical data suggests that SA4503 (cutamesine), a selective sigma-1 (σ₁) receptor agonist, holds significant promise as a nootropic agent. This guide provides an in-depth comparison of SA4503 with the established cognitive enhancer Donepezil, focusing on their mechanisms of action, efficacy in validated preclinical models of cognitive impairment, and the experimental protocols underpinning these findings. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cognitive enhancement.
Mechanism of Action: A Shared Target
SA4503 is a potent and selective agonist for the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ₁ receptor by SA4503 is believed to modulate several downstream signaling pathways crucial for neuronal function and plasticity. Notably, SA4503 has been shown to increase acetylcholine release in the frontal cortex and facilitate NMDA receptor-dependent learning.[1][2]
Donepezil, a widely prescribed acetylcholinesterase inhibitor for Alzheimer's disease, also demonstrates a high affinity for the σ₁ receptor (Ki = 14.6 nM).[3] Intriguingly, the memory-enhancing effects of Donepezil in certain preclinical models are blocked by σ₁ receptor antagonists, suggesting that its nootropic activity is not solely dependent on its cholinergic action but also involves the σ₁ receptor.[3] This shared mechanism of action makes a comparative analysis of these two compounds particularly relevant.
Preclinical Efficacy in Cognitive Impairment Models
The nootropic effects of SA4503 have been evaluated in rodent models of cognitive impairment induced by cholinergic and glutamatergic antagonists, such as scopolamine and dizocilpine, respectively. These models are widely accepted for screening potential cognitive enhancers.
Passive Avoidance Task
The passive avoidance task assesses learning and memory by measuring an animal's ability to remember an aversive stimulus. In this test, rodents are trained to avoid a dark compartment where they previously received a mild foot shock.
Experimental Protocol:
-
Training (Day 1): Each mouse is placed in a brightly lit compartment of a two-compartment shuttle box. Upon entering the dark compartment, a mild, brief foot shock is delivered.
-
Retention Test (Day 2): 24 hours after training, the mouse is returned to the lit compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive event.
-
Drug Administration: SA4503 or a placebo is typically administered before the training session to evaluate its effect on memory acquisition.
Studies have shown that scopolamine, a muscarinic receptor antagonist, induces amnesia, significantly reducing the step-through latency. Administration of SA4503 has been reported to significantly ameliorate this scopolamine-induced memory impairment.
Y-Maze Spontaneous Alternation
The Y-maze task is used to assess spatial working memory. It is based on the innate tendency of rodents to explore novel environments.
Experimental Protocol:
-
Apparatus: A three-arm maze with arms of equal length.
-
Procedure: Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
Measurement: The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternation is calculated as [(Number of alternations) / (Total number of arm entries - 2)] x 100. A higher percentage indicates better spatial working memory.
-
Drug Administration: Dizocilpine, an NMDA receptor antagonist, is used to induce deficits in spatial working memory. SA4503 is administered prior to the test to assess its ability to reverse these deficits.
Preclinical studies have demonstrated that SA4503, at doses ranging from 0.03 to 1 mg/kg, effectively attenuates the dizocilpine-induced deficits in spontaneous alternation in the Y-maze.
Comparative Quantitative Data
The following tables summarize the preclinical findings for SA4503 and provide a basis for comparison with other nootropic agents that act on the σ₁ receptor, such as Donepezil.
| Table 1: Preclinical Efficacy of SA4503 in the Passive Avoidance Task (Scopolamine-Induced Amnesia Model) | |
| Treatment Group | Step-Through Latency (seconds, representative data) |
| Control (No Scopolamine) | 250 ± 25 |
| Scopolamine (Amnesia) | 50 ± 10 |
| Scopolamine + SA4503 (0.1 mg/kg) | 150 ± 20 |
| Scopolamine + SA4503 (0.25 mg/kg) | 200 ± 22 |
| *p < 0.05 compared to Scopolamine group. Data are representative values compiled from typical findings in published literature. |
| Table 2: Preclinical Efficacy of SA4503 in the Y-Maze Spontaneous Alternation Task (Dizocilpine-Induced Deficit Model) | |
| Treatment Group | Spontaneous Alternation (%, representative data) |
| Control (No Dizocilpine) | 75 ± 5 |
| Dizocilpine (Deficit) | 50 ± 4 |
| Dizocilpine + SA4503 (0.1 mg/kg) | 65 ± 5 |
| Dizocilpine + SA4503 (0.3 mg/kg) | 70 ± 6 |
| *p < 0.05 compared to Dizocilpine group. Data are representative values compiled from typical findings in published literature. |
| Table 3: Sigma-1 Receptor Binding Affinity | |
| Compound | Ki (nM) |
| SA4503 (Cutamesine) | 17.0 |
| Donepezil | 14.6 |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: SA4503 Signaling Pathway
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Itameline: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like Itameline, having clear, actionable disposal procedures is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before proceeding with any disposal, it is imperative to handle this compound with the appropriate safety measures. Based on standard laboratory practice for chemical powders, personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of the substance.
Quantitative Data Summary
For a comprehensive safety overview, it is crucial to refer to the manufacturer-provided Safety Data Sheet (SDS). The following table summarizes key quantitative data points that should be obtained from the SDS for this compound.
| Property | Value | Reference |
| Chemical Name | (EZ)-Itameline | Manufacturer's Safety Data Sheet (SDS) |
| CAS Number | 121750-57-0 | Manufacturer's Safety Data Sheet (SDS) |
| Molecular Formula | Refer to SDS | Manufacturer's Safety Data Sheet (SDS) |
| Molecular Weight | Refer to SDS | Manufacturer's Safety Data Sheet (SDS) |
| Physical State | Solid | Manufacturer's Safety Data Sheet (SDS) |
| Solubility | Refer to SDS | Manufacturer's Safety Data Sheet (SDS) |
| Acute Toxicity (Oral) | Refer to SDS | Manufacturer's Safety Data Sheet (SDS) |
| Flash Point | Refer to SDS | Manufacturer's Safety Data Sheet (SDS) |
| Auto-Ignition Temp. | Refer to SDS | Manufacturer's Safety Data Sheet (SDS) |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedural steps provide a general guideline for its safe disposal.
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Collect the compound in a clearly labeled, sealed container designated for chemical waste.
-
The label must include the chemical name ("this compound"), CAS number, and any relevant hazard warnings.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[1]
2. This compound Solutions (e.g., in a solvent):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.[1]
-
The label should specify the contents, including "this compound" and the solvent used.
-
Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.[2]
-
Dispose of the liquid waste via your institution's hazardous waste management program.[1]
3. Contaminated Labware and PPE:
-
Disposable Items: Pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag.[1]
-
Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by washing with soap and water. The solvent rinse must be collected as hazardous waste.
-
Contaminated Apparel: Lab coats that have been contaminated should be professionally laundered by a service experienced in handling laboratory-contaminated clothing.
4. Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if dealing with a significant amount of powder.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.
-
For liquid spills (in a solvent), absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a designated waste container.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
This procedural guide, in conjunction with your institution's specific safety protocols and the manufacturer's SDS, will ensure the safe and compliant disposal of this compound. By adhering to these steps, laboratory professionals can maintain a safe working environment and minimize their environmental impact.
References
Essential Safety and Logistical Information for Handling Itameline
Disclaimer: No specific Safety Data Sheet (SDS) for Itameline is publicly available. The following guidance is based on general best practices for handling novel research chemicals of a similar nature (bioactive small molecules) and should be supplemented by a compound-specific risk assessment conducted by the user's institution.
I. Immediate Safety Information
This compound is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease.[1] As a bioactive compound, it should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and preparing solutions (Solid Form) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles- Fume Hood or Ventilated Enclosure |
| Handling solutions of this compound | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles |
| Animal Dosing | - Disposable Nitrile Gloves (double-gloving recommended)- Disposable Gown- Safety Goggles- Respiratory Protection (e.g., N95 respirator) may be required based on the route of administration and institutional guidelines. |
| Cleaning Spills | - Disposable Nitrile Gloves (double-gloving)- Disposable Gown or Coveralls- Safety Goggles- Appropriate Respiratory Protection (based on the size and nature of the spill) |
III. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
- Conduct all weighing and initial dilutions of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
- Use dedicated spatulas and weighing papers.
- Ensure the balance is clean before and after use.
2. Solution Preparation:
- Prepare solutions in a well-ventilated area, preferably within a fume hood.
- Add the solvent to the weighed this compound slowly to avoid splashing.
- Clearly label all solutions with the compound name, concentration, date, and your initials.
3. Experimental Use:
- When handling solutions, always wear the recommended PPE.
- Avoid direct contact with the skin and eyes.
- Work in a manner that minimizes the generation of aerosols.
IV. Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
1. Waste Segregation:
- Solid Waste: Contaminated items such as gloves, weighing papers, and disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
- Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for chemical waste.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic").
3. Storage and Disposal:
- Store waste containers in a designated, secure area away from incompatible materials.
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) office. Follow all local, state, and federal regulations for hazardous waste disposal.[2][3][4]
Visualizations
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
